3-Hydroxypentanedinitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxypentanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-3-1-5(8)2-4-7/h5,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFITULDMUZCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326982 | |
| Record name | 3-Hydroxypentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13880-89-2 | |
| Record name | 3-Hydroxypentanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13880-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxypentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxypentanedinitrile (CAS 13880-89-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypentanedinitrile, also known as 3-hydroxyglutaronitrile, is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure, featuring both a hydroxyl group and two nitrile functionalities, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. This guide provides a comprehensive overview of the core properties, synthesis, and handling of this compound.
Chemical and Physical Properties
The following tables summarize the key physicochemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 13880-89-2 | [1][2] |
| Molecular Formula | C₅H₆N₂O | [1][2] |
| Molecular Weight | 110.11 g/mol | [1][2] |
| Appearance | Pale yellow oil/liquid | [1] |
| Boiling Point | 155-160 °C at 0.4 mmHg; 203 °C at 11 mmHg | [1] |
| Density | 1.14 g/cm³ | [1] |
| Refractive Index (n²³D) | 1.4634 | [1] |
| Flash Point | 203.5 °C | [1] |
| pKa (predicted) | 12.46 ± 0.20 | [1] |
| Solubility | Soluble in polar organic solvents like ethyl acetate. | [1] |
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Statement |
| H301: Toxic if swallowed. | P264: Wash face, hands and any exposed skin thoroughly after handling. |
| H311: Toxic in contact with skin. | P270: Do not eat, drink or smoke when using this product. |
| H331: Toxic if inhaled. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H315: Causes skin irritation. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| H319: Causes serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P405: Store locked up. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Data compiled from various chemical supplier safety data sheets.
Spectral Data (Predicted)
Table 3: Predicted ¹H-NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1-4.3 | Multiplet | 1H | CH-OH |
| ~2.6-2.8 | Doublet of doublets | 4H | CH₂-CN |
| Broad singlet | 1H | -OH |
Table 4: Predicted ¹³C-NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~117-119 | -CN |
| ~60-65 | CH-OH |
| ~25-30 | CH₂-CN |
Table 5: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3600-3200 (broad) | O-H | Stretching |
| 2950-2850 | C-H | Stretching |
| 2260-2240 | C≡N | Stretching |
| 1450-1375 | C-H | Bending |
| 1150-1050 | C-O | Stretching |
Table 6: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 110 | [M]⁺ (Molecular Ion) |
| 93 | [M-OH]⁺ |
| 82 | [M-H₂O-H]⁺ |
| 69 | [M-CH₂CN]⁺ |
| 41 | [CH₂CN]⁺ |
Experimental Protocols: Synthesis of this compound
The following is a detailed protocol for the synthesis of this compound from epichlorohydrin, adapted from a procedure published in Organic Syntheses.[1]
4.1. Materials and Equipment
-
2-L three-necked flask
-
Mechanical stirrer
-
Alcohol thermometer
-
Cooling bath (ice/water)
-
Epichlorohydrin (1.10 moles, 102 g)
-
Potassium cyanide (2.20 moles, 143 g) - EXTREME CAUTION: HIGHLY TOXIC
-
Magnesium sulfate heptahydrate (2.00 moles, 493 g)
-
Tap water (700 mL)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Claisen flask for distillation
-
Vacuum distillation setup
4.2. Procedure
-
Preparation of the Cyanide Solution: In the 2-L three-necked flask, a mixture of magnesium sulfate heptahydrate (493 g) and tap water (700 mL) is stirred for 5 minutes. The solution is filtered and then cooled to 10°C in an ice bath with mechanical stirring. Potassium cyanide (143 g) is added in one portion. (Caution! Potassium cyanide is extremely toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.) The mixture is stirred for 45 minutes at 8-12°C.[1]
-
Reaction with Epichlorohydrin: While maintaining the temperature at 8-12°C, epichlorohydrin (102 g) is added dropwise with stirring over a period of 1 hour. The reaction is exothermic and the temperature should not be allowed to rise above 30°C to prevent the reaction from becoming uncontrollable.[1]
-
Reaction Completion: The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional 24 hours. The reaction mixture will appear as a dark red-brown solution.[1]
-
Work-up and Extraction: The reaction mixture is continuously extracted with ethyl acetate (1 L) for 48 hours. The ethyl acetate extract is then dried over anhydrous magnesium sulfate for 18 hours. This extended drying time is necessary to precipitate any traces of basic salts.[1]
-
Purification: The drying agent is removed by filtration, and the ethyl acetate is removed from the filtrate by concentration under reduced pressure. The remaining dark-brown oil (approximately 90 g) is then purified by vacuum distillation using a Claisen flask. The distillation should be performed rapidly to minimize decomposition. A forerun containing byproducts is collected at 90-115°C (0.4 mmHg). The desired product, this compound, is collected at 155-160°C (0.4 mmHg). The yield is typically 65-75 g (54-62%).[1]
Visualizations
Diagram 1: Synthesis Workflow of this compound
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical compounds. Its bifunctional nature allows for a wide range of chemical transformations. The nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines. The hydroxyl group can be involved in esterification, etherification, or oxidation reactions.
A notable application is in the synthesis of statin side-chains. For instance, it is a precursor to (R)-ethyl 4-cyano-3-hydroxybutyric acid, a key intermediate in the synthesis of the cholesterol-lowering drug, atorvastatin.
Conclusion
This compound (CAS 13880-89-2) is a versatile chemical intermediate with significant potential in synthetic chemistry. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and safety considerations. While experimental spectral data is not widely available, the provided information, including predicted spectral characteristics, serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Proper handling and adherence to safety protocols are paramount when working with this compound and its precursors.
References
An In-depth Technical Guide to the Synthesis of 3-Hydroxypentanedinitrile from Epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-hydroxypentanedinitrile, a valuable intermediate in the preparation of various chemical compounds, from the readily available starting material, epichlorohydrin. The synthesis proceeds through a well-established two-step process, which is detailed herein with experimental protocols, quantitative data, and visual representations of the reaction pathway and workflow.
Reaction Overview
The conventional synthesis of this compound from epichlorohydrin involves a two-step reaction sequence.[1][2] First, epichlorohydrin is treated with an inorganic cyanide, such as potassium cyanide, in an aqueous solution. This initial reaction opens the epoxide ring to form the intermediate, 4-chloro-3-hydroxy-butanenitrile.[1][2] In the second step, this intermediate reacts further with the cyanide to yield the final product, this compound.[2]
Reaction Pathway
The chemical transformation from epichlorohydrin to this compound can be visualized as follows:
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
The following protocol is a detailed method for the synthesis of this compound based on established procedures.[2]
Materials:
-
Potassium cyanide (Caution: Highly Toxic)
-
Epichlorohydrin
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Tap water
Equipment:
-
2-liter three-necked flask
-
Mechanical stirrer
-
Alcohol thermometer
-
Cooling bath
-
Apparatus for continuous liquid-liquid extraction
-
Claisen flask for distillation
Procedure:
-
Preparation of Cyanide Solution: In a 2-liter three-necked flask equipped with a mechanical stirrer and an alcohol thermometer, dissolve 143 g (2.20 moles) of potassium cyanide in 750 ml of tap water. Stir for 5 minutes and then filter the solution.
-
Initial Reaction: Cool the cyanide solution to 10°C in a cooling bath. While stirring, add 102 g (1.10 moles) of epichlorohydrin dropwise over a period of 1 hour, maintaining the temperature between 8–12°C.
-
Reaction Completion: Allow the mixture to warm to room temperature and continue stirring for an additional 24 hours. The reaction mixture will turn a dark red-brown color.
-
Extraction: Continuously extract the reaction mixture with 1 liter of ethyl acetate for 48 hours.
-
Drying and Concentration: Dry the ethyl acetate extract over anhydrous magnesium sulfate for 18 hours. Filter the solution and concentrate the filtrate under reduced pressure on a steam bath.
-
Purification by Distillation: Distill the residual dark-brown oil (approximately 90 g) from a Claisen flask. The distillation should be performed rapidly to minimize decomposition.
-
Collect a forerun of 4-chloro-3-hydroxybutyronitrile and 4-hydroxycrotononitrile at 90–115°C (0.4 mm).
-
Collect the desired product, this compound, at 155–160°C (0.4 mm).
-
Quantitative Data
The following table summarizes the key quantitative data associated with this synthesis.
| Parameter | Value | Reference |
| Moles of Potassium Cyanide | 2.20 moles | [2] |
| Moles of Epichlorohydrin | 1.10 moles | [2] |
| Reaction Temperature | 8–12°C (initial), then room temp. | [2] |
| Reaction Time | 1 hour (addition) + 24 hours | [2] |
| Extraction Time | 48 hours | [2] |
| Boiling Point of Product | 155–160°C (at 0.4 mm) | [2] |
| Yield | 65–75 g | [2] |
Experimental Workflow
The logical flow of the experimental procedure can be represented by the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from epichlorohydrin is a robust and well-documented procedure. By following the detailed experimental protocol and understanding the reaction pathway, researchers can reliably produce this important chemical intermediate for a variety of applications in drug development and materials science. Careful control of reaction temperature and rapid purification are crucial for achieving a good yield of the final product.
References
A Technical Guide to the Synthesis of 3-Hydroxyglutaronitrile via Allyl Cyanide Epoxide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-hydroxyglutaronitrile, a valuable intermediate in chemical synthesis, through the epoxidation of allyl cyanide followed by the ring-opening of the resulting epoxide. This document provides a comprehensive overview of the experimental protocols, quantitative data, and reaction pathways involved in this synthetic route.
Introduction
3-Hydroxyglutaronitrile (3-HGN) is a precursor for a variety of commercially significant compounds, including pharmaceutically active ingredients and monomers for high-strength fibers.[1] While traditionally synthesized from epichlorohydrin, an alternative pathway commencing with allyl cyanide offers a high-yield and productive process.[2][3] This method involves two primary stages: the epoxidation of allyl cyanide to form allyl cyanide epoxide (also known as oxiraneacetonitrile or 3,4-epoxybutyronitrile), and the subsequent nucleophilic ring-opening of this epoxide with a cyanide source to yield 3-hydroxyglutaronitrile.[1][3]
Overall Reaction Pathway
The synthesis of 3-hydroxyglutaronitrile from allyl cyanide proceeds through a two-step process. The first step is the epoxidation of the alkene group in allyl cyanide to form an epoxide ring. The second step involves the ring-opening of this epoxide by a cyanide ion, which attacks one of the carbon atoms of the epoxide ring, leading to the formation of 3-hydroxyglutaronitrile.
Experimental Protocols
Step 1: Synthesis of Allyl Cyanide Epoxide
The epoxidation of allyl cyanide is a key step in this synthetic route. A common method involves the use of meta-chloroperbenzoic acid (mCPBA) as the oxidizing agent in a suitable solvent like dichloromethane.[1][2][3]
Protocol:
-
Dissolve allyl cyanide (1 equivalent) in dichloromethane.[1][2][3]
-
Add m-chloroperbenzoic acid (mCPBA) portion-wise to the solution while stirring. The addition can be spread over several days to control the reaction.[1][2][3] For example, one patent describes adding 5.00 g of 77% mCPBA to a solution of 6.0 mL of allyl cyanide in 100.0 mL of dichloromethane, with the process repeated daily for seven days for a total of 35 g of mCPBA.[1][2][3]
-
Stir the reaction mixture overnight after each addition.[1][2][3]
-
After the final addition and overnight stirring, quench the excess mCPBA by adding a saturated aqueous solution of sodium hydrosulfite (NaHSO3).[1][2]
-
Dilute the mixture with water and separate the organic and aqueous layers.[1][2][3]
-
Wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove m-chlorobenzoic acid (mCBA).[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[2]
-
Filter the solution and concentrate it under reduced pressure to obtain the allyl cyanide epoxide product.[2][3]
Step 2: Synthesis of 3-Hydroxyglutaronitrile
The final step is the ring-opening of the allyl cyanide epoxide with a cyanide source in a basic aqueous solution.[2][3]
Protocol:
-
Prepare a cooled (0 °C) aqueous solution of a cyanide source, such as sodium cyanide (NaCN).[2] A suitable concentration involves using about 1 to 1.5 moles of the cyanide source per mole of allyl cyanide epoxide.[1]
-
Adjust the pH of the cyanide solution to a range of about 8 to 10 using an acid, such as concentrated sulfuric acid.[1][2]
-
Add the allyl cyanide epoxide dropwise to the basic cyanide solution. The epoxide can be added as a solution in water.[2]
-
Allow the reaction mixture to warm to room temperature.[2]
-
The reaction is typically complete within 4 to 10 hours.[2][3]
-
Upon completion, the reaction mixture is allowed to separate into organic and aqueous layers for product isolation.[2]
Quantitative Data
The following tables summarize the quantitative data reported in the literature for the synthesis of 3-hydroxyglutaronitrile via allyl cyanide epoxide.
Table 1: Reaction Conditions and Yields for the Synthesis of Allyl Cyanide Epoxide
| Parameter | Value | Reference |
| Starting Material | Allyl Cyanide | [1][2][3] |
| Reagent | m-chloroperbenzoic acid (mCPBA) | [1][2][3] |
| Solvent | Dichloromethane | [1][2][3] |
| Reaction Time | 7 days (stepwise addition) | [1][2][3] |
| Yield | 79.4% | [3] |
Table 2: Reaction Conditions and Yields for the Synthesis of 3-Hydroxyglutaronitrile from Allyl Cyanide Epoxide
| Parameter | Value | Reference |
| Starting Material | Allyl Cyanide Epoxide | [1][2][3] |
| Reagent | Sodium Cyanide (NaCN) | [2] |
| Solvent | Water | [2] |
| pH | ~8 to 10 | [1][2] |
| Temperature | 0 °C to room temperature | [2][3] |
| Reaction Time | >90% completion within 4 hours | [2][3] |
| Product Ratio | 3-HGN to allyl alcohol ~60:1 | [2] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 3-hydroxyglutaronitrile from allyl cyanide.
Alternative Synthesis from Epichlorohydrin
It is noteworthy that 3-hydroxyglutaronitrile can also be synthesized from epichlorohydrin and a cyanide source.[4] This method, while starting from a different material, also involves an epoxide ring-opening by a cyanide ion as a key step.
Protocol Summary from Epichlorohydrin:
-
A solution of sodium bisulfite in water is prepared and cooled.[4]
-
Potassium cyanide is added to the solution.[4]
-
Epichlorohydrin is added dropwise while maintaining a low temperature (8-12 °C).[4]
-
The mixture is stirred for an extended period (e.g., 24 hours) at room temperature.[4]
-
The product is extracted with an organic solvent (e.g., ethyl acetate) and purified by distillation.[4]
This alternative route has been reported to yield 65-75 g of 3-hydroxyglutaronitrile from 102 g of epichlorohydrin.[4]
Conclusion
The synthesis of 3-hydroxyglutaronitrile via the epoxidation of allyl cyanide and subsequent ring-opening of the epoxide presents a viable and high-yield pathway for the production of this important chemical intermediate. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to replicate and potentially optimize this process. Careful control of reaction conditions, particularly pH and temperature, is crucial for achieving high yields and minimizing side products.
References
- 1. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 2. WO2009026091A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 3. KR20100061681A - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Hydroxypentanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypentanedinitrile, also known as 3-hydroxyglutaronitrile, is a bifunctional organic compound of significant interest in chemical synthesis. Its structure, featuring both a hydroxyl group and two nitrile functionalities, makes it a versatile precursor for a variety of valuable molecules, including pharmaceutical intermediates and specialty polymers. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and purification.
Physical Properties
This compound is a colorless to pale yellow, viscous liquid under standard conditions. A summary of its key physical properties is presented in the table below. It is important to note that the melting point is not well-defined in the literature, suggesting that it may have a very low melting point or exist as a glass.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.116 g/mol | [1] |
| CAS Number | 13880-89-2 | [1] |
| Boiling Point | 154-156 °C at 0.2 mmHg; 203 °C at 11 mmHg | [1][2] |
| Density | 1.14 g/cm³ | [1] |
| Refractive Index (n²³D) | 1.4632 - 1.466 | [1][2] |
| Flash Point | 203.5 °C | [1] |
| Solubility | Soluble in water and ethyl acetate. | [2][3] |
| Appearance | Colorless to pale yellow, viscous oil. | [2] |
Chemical Properties
The chemical reactivity of this compound is dictated by the presence of its hydroxyl and nitrile functional groups.
3.1. Reactivity of the Hydroxyl Group
The secondary hydroxyl group can undergo typical reactions of alcohols, such as esterification, etherification, and oxidation.
3.2. Reactivity of the Nitrile Groups
The two nitrile groups can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions. The presence of two nitrile groups allows for the formation of five-membered heterocyclic rings. For instance, treatment of 3-hydroxyglutaronitrile with hydrogen bromide at 0°C leads to the formation of 2-amino-6-bromopyridine in a 70% yield[2].
3.3. Stability and Storage
This compound is sensitive to heat and can decompose upon rapid distillation[2]. For long-term storage, it is recommended to keep the compound under refrigeration (0-10°C)[1].
3.4. Use in Asymmetric Synthesis
The prochiral nature of 3-hydroxyglutaronitrile makes it a valuable substrate in asymmetric synthesis. Notably, it can undergo enantioselective desymmetrization catalyzed by nitrilase enzymes to produce chiral intermediates for the synthesis of statins, a class of cholesterol-lowering drugs[4][5].
Experimental Protocols
4.1. Synthesis of 3-Hydroxyglutaronitrile from Epichlorohydrin
This protocol is adapted from a well-established procedure in Organic Syntheses[2].
4.1.1. Materials and Equipment
-
Epichlorohydrin
-
Potassium cyanide (KCN)
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
2-L three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Continuous liquid-liquid extractor
-
Distillation apparatus (Claisen flask, Vigreux column)
-
Vacuum pump
4.1.2. Procedure
-
Preparation of the Cyanide Solution: In a 2-L three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 493 g (2.00 moles) of magnesium sulfate heptahydrate in 700 mL of water. Cool the solution to 10°C in a cooling bath. Carefully add 143 g (2.20 moles) of potassium cyanide to the cooled solution. Stir the mixture for 45 minutes at 8-12°C.
-
Reaction with Epichlorohydrin: While maintaining the temperature at 8-12°C, add 102 g (1.10 moles) of epichlorohydrin dropwise over a period of 1 hour with vigorous stirring.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 24 hours. The mixture will turn a dark red-brown color.
-
Extraction: Transfer the reaction mixture to a continuous liquid-liquid extractor and extract with 1 L of ethyl acetate for 48 hours.
-
Drying and Concentration: Dry the ethyl acetate extract over anhydrous magnesium sulfate for 18 hours. Filter the drying agent and concentrate the filtrate under reduced pressure on a steam bath.
-
Purification by Distillation: The crude product, a dark-brown oil (approximately 90 g), is purified by vacuum distillation. To minimize decomposition, the distillation should be performed rapidly[2].
-
Collect the forerun, consisting of 4-chloro-3-hydroxybutyronitrile and 4-hydroxycrotononitrile, at 90–115°C (0.4 mmHg).
-
Collect the 3-hydroxyglutaronitrile fraction at 155–160°C (0.4 mmHg). The yield is typically 65–75 g (54–62%)[2].
-
For higher purity, the product can be redistilled through a 15-cm Vigreux column, collecting the fraction boiling at 154–156°C (0.2 mmHg)[2].
-
Spectral Data
Extensive searches of publicly available chemical databases did not yield experimental 1H-NMR, 13C-NMR, FT-IR, or Mass Spectrum data for 3-hydroxyglutaronitrile. Researchers are advised to acquire this data on their own synthesized and purified material for definitive characterization.
Expected Spectroscopic Features:
-
¹H-NMR: Signals corresponding to the methine proton adjacent to the hydroxyl group, the methylene protons adjacent to the nitrile groups, and the hydroxyl proton.
-
¹³C-NMR: Resonances for the carbon of the nitrile groups, the carbon bearing the hydroxyl group, and the methylene carbons.
-
FT-IR: A broad absorption band for the O-H stretch of the alcohol, and a sharp, strong absorption for the C≡N stretch of the nitrile groups.
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the key steps in the synthesis and purification of 3-hydroxyglutaronitrile.
Caption: Workflow for the synthesis and purification of 3-hydroxyglutaronitrile.
Conclusion
This compound is a valuable and versatile chemical intermediate. This guide has provided a detailed overview of its physical and chemical properties, a robust experimental protocol for its synthesis, and a logical workflow for its production. The bifunctional nature of this molecule will continue to make it a target for chemists and drug development professionals in the creation of novel and complex molecular architectures.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitrilase-Catalysed Desymmetrisation of 3-Hydroxyglutaronitrile: Preparation of a Statin Side-Chain Intermediate | Semantic Scholar [semanticscholar.org]
3-Hydroxypentanedinitrile molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 3-Hydroxypentanedinitrile. The information is intended to support research, development, and drug discovery activities.
Molecular Structure and Chemical Formula
This compound, also known by its systematic IUPAC name this compound, is an organic compound featuring a five-carbon backbone with two nitrile functional groups and a hydroxyl group. Its chemical structure and key identifiers are detailed below.
Chemical Structure:
Molecular Formula: C₅H₆N₂O[1][2]
Synonyms:
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13880-89-2 | [1] |
| Molecular Weight | 110.116 g/mol | [1] |
| Appearance | Colorless to amber clear liquid | |
| Boiling Point | 203 °C at 11 mmHg | [1] |
| Density | 1.14 g/cm³ | [1] |
| Refractive Index (n²³D) | 1.466 | [1] |
| Flash Point | 203.5 °C | [1] |
| Vapor Pressure | 1.53E-08 mmHg at 25 °C | [1] |
| LogP | 0.17466 | [1] |
| Topological Polar Surface Area | 67.81 Ų | [1] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -CH(OH)- | ~4.0 ppm (multiplet) |
| -CH₂CN | ~2.7 ppm (doublet of doublets) | |
| -OH | Broad singlet, variable (2-5 ppm) | |
| ¹³C NMR | -CN | 117-120 ppm |
| -CH(OH)- | 60-70 ppm | |
| -CH₂CN | 20-30 ppm | |
| IR Spectroscopy | O-H stretch | 3200-3600 cm⁻¹ (broad) |
| C-H stretch | 2850-3000 cm⁻¹ | |
| C≡N stretch | 2240-2260 cm⁻¹ (sharp, medium-strong) | |
| C-O stretch | 1000-1250 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M+) | m/z = 110 |
| Key Fragments | Loss of H₂O (m/z = 92), Loss of CN (m/z = 84), Loss of CH₂CN (m/z = 70) |
Experimental Protocols
Synthesis of 3-Hydroxyglutaronitrile
A well-established method for the synthesis of 3-hydroxyglutaronitrile is documented in Organic Syntheses.[3] The procedure involves the reaction of epichlorohydrin with potassium cyanide.
Reaction Scheme:
Epichlorohydrin + 2 KCN → 3-Hydroxyglutaronitrile + KCl + K⁺
Detailed Methodology:
-
Preparation of Reagents: A solution of potassium cyanide (KCN) is prepared in water.
-
Reaction Setup: The KCN solution is placed in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask is cooled in an ice bath.
-
Addition of Epichlorohydrin: Epichlorohydrin is added dropwise to the stirred KCN solution while maintaining the temperature between 5-10 °C.
-
Reaction: The mixture is stirred for several hours at a controlled temperature.
-
Work-up: The reaction mixture is extracted with an organic solvent, such as ethyl acetate.
-
Purification: The organic extracts are dried and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
A patent also describes a process for preparing 3-hydroxyglutaronitrile from allyl cyanide epoxide.[3]
Applications in Research and Development
This compound is a valuable intermediate in organic synthesis with applications in the production of:
-
Pharmaceuticals: It serves as a precursor for various pharmaceutically active compounds. A notable application is in the synthesis of a key intermediate for Atorvastatin (Lipitor) through a nitrilase-catalyzed desymmetrization.
-
Monomers: It can be used in the synthesis of monomers for the production of high-strength fibers.[3]
-
Hair Coloring Agents: It is a precursor for diamines used in hair coloring formulations.[3]
-
Heterocyclic Compounds: It can be converted to other useful chemical entities, such as 2-amino-6-bromopyridine.
Mandatory Visualizations
Synthesis Workflow of 3-Hydroxyglutaronitrile
Caption: Synthesis workflow for 3-Hydroxyglutaronitrile.
Biocatalytic Conversion to Statin Intermediate
Caption: Biocatalytic conversion to a statin intermediate.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.
-
Precautionary Measures: Avoid breathing fumes, mist, or vapors. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, and eye/face protection. In case of exposure, seek immediate medical attention. Store in a well-ventilated place and keep the container tightly closed.
Dispose of contents and container to an approved waste disposal plant.
References
An In-Depth Technical Guide to 3-Hydroxypentanenitrile and 3-Hydroxypentanedinitrile: Synthesis, Properties, and Applications in Drug Development
Introduction: This technical guide provides a comprehensive overview of two related nitrile-containing compounds: 3-hydroxypentanenitrile and 3-hydroxypentanedinitrile. Due to the similarity in their names, these compounds can be easily confused, yet they possess distinct chemical structures and applications. This document will address both molecules, offering a detailed analysis of their chemical properties, synthesis methodologies, and, most importantly, their roles as key intermediates in the development of pharmaceuticals. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of chiral building blocks.
Section 1: 3-Hydroxypentanenitrile
3-Hydroxypentanenitrile is a chiral molecule that serves as a valuable building block in organic synthesis, particularly for the preparation of bioactive compounds. Its bifunctional nature, containing both a hydroxyl and a nitrile group, allows for a variety of chemical modifications.
Chemical Properties and Data
The chemical and physical properties of 3-hydroxypentanenitrile are summarized in the table below. The existence of a chiral center at the C3 position gives rise to two enantiomers, (R)- and (S)-3-hydroxypentanenitrile, each with distinct applications.
| Property | Value | Reference |
| IUPAC Name | 3-hydroxypentanenitrile | [1] |
| Synonyms | 3-hydroxyvaleronitrile | [1] |
| Molecular Formula | C₅H₉NO | [1] |
| Molecular Weight | 99.13 g/mol | [1] |
| CAS Number | 13635-05-7 (for the racemate) | [1] |
| (R)-enantiomer CAS | 198561-27-2 | [2] |
| (S)-enantiomer CAS | 199177-61-2 | [3] |
Synthesis of Enantiomerically Pure (R)-3-Hydroxypentanenitrile
The synthesis of enantiomerically pure forms of 3-hydroxypentanenitrile is crucial for its use in pharmaceuticals, where stereochemistry dictates biological activity. A highly efficient chemo-enzymatic method has been developed for the production of (R)-3-hydroxypentanenitrile with high enantiomeric excess.[4][5]
Experimental Protocol: Chemo-enzymatic synthesis of (R)-3-hydroxypentanenitrile [4]
-
Enzymatic Reduction of 3-Oxopentanenitrile:
-
An initial enantioselective enzymatic reduction of 3-oxopentanenitrile is performed using a reductase enzyme (e.g., Reductase S1).
-
This step yields (R)-3-hydroxypentanenitrile with an enantiomeric excess (ee) of approximately 81.5%.
-
-
Esterification:
-
The resulting (R)-3-hydroxypentanenitrile (119.7 g) is mixed with pyridine (114.6 g), N,N-dimethyl-4-aminopyridine (150 mg), and tert-butyl methyl ether (300 mL) and cooled to 0°C.
-
n-Butyryl chloride (167.2 g) is added to the solution, and the mixture is stirred overnight at room temperature.
-
The reaction mixture is then extracted with ethyl acetate. The organic layer is collected, dried with anhydrous Na₂SO₄, and the solvent is removed under vacuum to give crude (R)-1-(cyanomethyl) propyl n-butyrate.
-
-
Lipase-Catalyzed Enantioselective Hydrolysis:
-
The crude (R)-1-(cyanomethyl) propyl n-butyrate is added to a 0.5 M potassium phosphate buffer (pH 7.0) containing Lipase PS (from Pseudomonas cepacia).
-
The mixture is stirred at 30°C for approximately 29 hours.
-
The remaining ester is removed by extraction with n-hexane.
-
The pH of the aqueous phase is adjusted to 8.5 with aqueous NaOH, and the desired (R)-3-hydroxypentanenitrile is extracted with ethyl acetate.
-
This two-step enzymatic process yields (R)-3-hydroxypentanenitrile with an enantiomeric excess of over 99%.
-
Applications in Drug Development
(R)-3-Hydroxypentanenitrile is a crucial intermediate in the synthesis of potent immunosuppressive agents, specifically inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH).[4][6] IMPDH is a key enzyme in the de novo synthesis of guanine nucleotides, and its inhibition is a therapeutic target for immunosuppression in organ transplantation and for the treatment of autoimmune diseases.
Additionally, 3-hydroxypentanenitrile is generally employed in the synthesis of beta-blockers and other bioactive molecules.[7] The versatility of its hydroxyl and nitrile functional groups allows for its incorporation into a wide range of complex molecular architectures.[6]
Section 2: this compound (3-Hydroxyglutaronitrile)
This compound, more commonly known as 3-hydroxyglutaronitrile, is a prochiral dinitrile that serves as a precursor to valuable chiral building blocks for the pharmaceutical industry.
Chemical Properties and Data
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Hydroxyglutaronitrile, 1,3-Dicyano-2-propanol |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.11 g/mol |
Synthesis of this compound
A scalable synthesis of this compound starts from the readily available and low-cost starting material, epichlorohydrin.[8][9]
Experimental Protocol: Synthesis of this compound from Epichlorohydrin [8]
-
Reaction Setup: A solution of sodium cyanide in water is prepared and cooled.
-
Reaction with Epichlorohydrin: Epichlorohydrin is added to the cyanide solution. The reaction proceeds through the formation of 4-chloro-3-hydroxybutyronitrile as an intermediate.
-
Second Cyanide Displacement: A second equivalent of cyanide displaces the chloride to form this compound.
-
Workup and Purification: The reaction mixture is typically worked up by extraction with an organic solvent (e.g., methyl ethyl ketone) followed by purification, for instance, by distillation under reduced pressure.
Applications in Drug Development: Synthesis of Atorvastatin Intermediate
3-Hydroxyglutaronitrile is a key precursor in the synthesis of a chiral side-chain used in the production of Atorvastatin (Lipitor®), a widely prescribed drug for lowering cholesterol.[8][9][10] The synthesis involves an enzymatic desymmetrization of the prochiral 3-hydroxyglutaronitrile.
Experimental Protocol: Nitrilase-Catalyzed Desymmetrization of 3-Hydroxyglutaronitrile [8][9]
-
Enzyme Preparation: A solution of a nitrilase enzyme (e.g., from Acidovorax facilis) in a phosphate buffer (pH 7.5) is prepared.
-
Substrate Addition: 3-Hydroxyglutaronitrile is added to the enzyme solution at a high concentration (e.g., 3 M or 330 g/L).
-
Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 27°C) for approximately 16 hours.
-
Conversion and Product: The nitrilase selectively hydrolyzes one of the two nitrile groups to a carboxylic acid, yielding (R)-4-cyano-3-hydroxybutyric acid with high conversion (100%) and high enantiomeric excess (99% ee).
-
Esterification: The resulting (R)-4-cyano-3-hydroxybutyric acid is then esterified (e.g., with ethanol and a sulfuric acid catalyst) to produce ethyl (R)-4-cyano-3-hydroxybutyrate, a key chiral intermediate for the Atorvastatin side-chain.[8][11]
Section 3: Role in the Drug Development Pipeline
Both 3-hydroxypentanenitrile and this compound exemplify the critical role of chiral intermediates in modern drug development. The ability to synthesize these molecules with high enantiomeric purity is essential for producing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
3-Hydroxypentanenitrile and this compound are valuable chemical entities for the pharmaceutical industry. Their utility as chiral building blocks for the synthesis of complex, high-value molecules like immunosuppressants and cholesterol-lowering drugs underscores the importance of developing efficient and stereoselective synthetic routes. The chemo-enzymatic and biocatalytic methods highlighted in this guide represent state-of-the-art approaches to producing these intermediates with the high degree of purity required for pharmaceutical applications. A thorough understanding of the synthesis and properties of these molecules is therefore essential for researchers and professionals engaged in the discovery and development of new medicines.
References
- 1. 3-Hydroxypentanenitrile | C5H9NO | CID 9855454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentanenitrile, 3-hydroxy-, (3R)- | C5H9NO | CID 11137101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pentanenitrile, 3-hydroxy-, (3S)- | C5H9NO | CID 11643923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. 3-Hydroxypentanenitrile | 13635-05-7 | Benchchem [benchchem.com]
- 7. 3-Hydroxypentanenitrile [myskinrecipes.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nitrilase-Catalysed Desymmetrisation of 3-Hydroxyglutaronitrile: Preparation of a Statin Side-Chain Intermediate | Semantic Scholar [semanticscholar.org]
The Advent of a Versatile Precursor: A Technical Guide to the Discovery and First Synthesis of 3-Hydroxyglutaronitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and seminal synthetic routes of 3-hydroxyglutaronitrile, a key intermediate in the synthesis of various valuable compounds. This document details the early preparative methods, offering comprehensive experimental protocols and quantitative data to support further research and development.
Discovery and Early Synthesis
The formal discovery of 3-hydroxyglutaronitrile is intrinsically linked to its first chemical syntheses. Early investigations in the mid-20th century focused on the preparation of polyfunctional aliphatic compounds. A pivotal publication by F. Johnson and colleagues in 1962 described the synthesis of 3-hydroxyglutaronitriles, establishing a foundational methodology that has been refined over the decades.[1][2][3][4][5] The initial methods centered on the nucleophilic addition of cyanide to precursors like 1,3-dichloro-2-propanol and, more efficiently, epichlorohydrin.[6]
Core Synthetic Pathways
Two primary pathways for the first synthesis of 3-hydroxyglutaronitrile have been extensively documented. Both methods involve the introduction of two nitrile groups onto a three-carbon backbone containing a hydroxyl group.
Synthesis from 1,3-Dichloro-2-propanol
One of the earliest approaches involved the reaction of 1,3-dichloro-2-propanol with a cyanide salt, typically potassium cyanide.[6] This reaction proceeds via a double nucleophilic substitution, where the cyanide ions displace the chloride ions.
Synthesis from Epichlorohydrin
A more convenient and widely adopted method utilizes epichlorohydrin as the starting material.[2][3][5][7] This synthesis involves the ring-opening of the epoxide by a cyanide ion, followed by a subsequent nucleophilic attack to displace the chloride. This method, detailed in Organic Syntheses, has proven to be more satisfactory than earlier routes.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from key early synthetic protocols for 3-hydroxyglutaronitrile.
| Parameter | Synthesis from Epichlorohydrin |
| Starting Material | Epichlorohydrin |
| Reagent | Potassium Cyanide |
| Solvent | Water |
| Reaction Temperature | 8–12°C (initial), then room temperature |
| Reaction Time | 45 minutes at 8-12°C, then 24 hours at room temperature |
| Yield | 65–75 g (from 102 g of epichlorohydrin) |
| Boiling Point (distillation) | 155–160°C at 0.4 mm Hg |
Table 1: Quantitative data for the synthesis of 3-Hydroxyglutaronitrile from Epichlorohydrin.
Experimental Protocols
The following are detailed experimental protocols for the first documented syntheses of 3-hydroxyglutaronitrile.
Protocol 1: Synthesis of 3-Hydroxyglutaronitrile from Epichlorohydrin
This procedure is adapted from the well-established method published in Organic Syntheses.[6]
Materials:
-
Potassium cyanide (KCN) (Caution: Highly Toxic)
-
Epichlorohydrin
-
Magnesium sulfate heptahydrate
-
Ethyl acetate
-
Water
Equipment:
-
2-liter three-necked flask
-
Mechanical stirrer
-
Alcohol thermometer
-
Cooling bath
-
Claisen flask for distillation
Procedure:
-
A solution of 125 g of magnesium sulfate heptahydrate in 875 ml of tap water is stirred for 5 minutes and filtered into a 2-liter three-necked flask equipped with a mechanical stirrer and an alcohol thermometer.
-
The flask is immersed in a cooling bath, and the solution is cooled to 10°C.
-
143 g (2.20 moles) of potassium cyanide is added in one portion, and stirring is continued for 45 minutes at 8–12°C.
-
While maintaining the temperature at 8–12°C, 102 g (1.10 moles) of epichlorohydrin is added dropwise with stirring over a period of 1 hour.
-
The mixture is allowed to come to room temperature and is stirred for an additional 24 hours.
-
The dark red-brown reaction mixture is extracted continuously with 1 liter of ethyl acetate for 48 hours.
-
The extract is dried over anhydrous magnesium sulfate for 18 hours, filtered, and the filtrate is concentrated under reduced pressure on a steam bath.
-
The residual dark-brown oil (approximately 90 g) is distilled from a Claisen flask. The distillation must be rapid to minimize decomposition.
-
A forerun of about 20 g, consisting of 4-chloro-3-hydroxybutyronitrile and 4-hydroxycrotononitrile, is collected at 90–115°C (0.4 mm).
-
3-Hydroxyglutaronitrile is then collected at 155–160°C (0.4 mm), yielding 65–75 g.
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis pathways.
Caption: Synthesis of 3-Hydroxyglutaronitrile from 1,3-Dichloro-2-propanol.
Caption: Stepwise synthesis of 3-Hydroxyglutaronitrile from Epichlorohydrin.
Caption: Experimental workflow for the synthesis from epichlorohydrin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 3. PROCESS FOR THE SYNTHESIS OF 3-HYDROXYGLUTARONITRILE - Patent 2102151 [data.epo.org]
- 4. CN101553462A - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 5. WO2009026091A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2008073411A2 - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
An In-depth Technical Guide to the Stability and Reactivity of 3-Hydroxypentanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists in publicly accessible literature for the stability and reactivity of 3-Hydroxypentanedinitrile. This guide is compiled based on established principles of organic chemistry, data from analogous compounds, and general protocols for the functional groups present in the molecule.
Introduction
This compound, a bifunctional molecule containing a secondary alcohol and a nitrile group, is a versatile intermediate in organic synthesis.[1] Its structural features make it a valuable building block for the synthesis of various pharmaceuticals and fine chemicals, including beta-blockers and chiral compounds.[1][2] Understanding the stability and reactivity of this compound is crucial for its effective utilization in drug development and other chemical processes. This technical guide provides a comprehensive overview of the stability profile and reactivity of this compound, including detailed experimental protocols and visual representations of key chemical transformations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 3-Hydroxypentanenitrile | N/A |
| Molecular Formula | C₅H₉NO | N/A |
| Molecular Weight | 99.13 g/mol | N/A |
| CAS Number | 13635-05-7 | N/A |
| Appearance | Colorless to light yellow oil (predicted) | N/A |
| Boiling Point | 155-160 °C at 0.4 mmHg (for 3-Hydroxyglutaronitrile) | [3] |
| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |
Stability Profile
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for the development of stability-indicating analytical methods.[4][5][6] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[7] While specific data for this compound is not available, a hypothetical forced degradation study protocol and expected outcomes are presented based on the known chemistry of alcohols and nitriles.[4][8]
Forced Degradation Studies
A typical forced degradation study would expose this compound to hydrolytic, oxidative, thermal, and photolytic stress conditions.[9] The extent of degradation would be monitored by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[10][11][12][13]
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 15% | 3-Hydroxypentanoic acid, Ammonium chloride |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 °C | 25% | Sodium 3-hydroxypentanoate, Ammonia |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 10% | 3-Oxopentanenitrile |
| Thermal | Dry Heat | 48 h | 80 °C | 5% | Oligomeric products, Dehydration products |
| Photolytic | UV light (254 nm) | 24 h | Room Temp | <5% | Minor oxidation and cleavage products |
Degradation Pathways
The primary degradation pathways for this compound are predicted to be hydrolysis of the nitrile group and oxidation of the secondary alcohol.
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions to yield a carboxylic acid (or its salt).[1][14]
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-oxopentanenitrile.[15]
-
Thermal Degradation: At elevated temperatures, dehydration and polymerization may occur.
-
Photodegradation: While aliphatic alcohols and nitriles are generally not highly susceptible to photodegradation, some oxidation or cleavage may occur upon prolonged exposure to UV light.[16]
Reactivity
The reactivity of this compound is dictated by its two functional groups: the hydroxyl group and the nitrile group.
Reactions of the Hydroxyl Group
The secondary alcohol functionality allows for oxidation to a ketone.
-
Oxidation to 3-Oxopentanenitrile: A common and efficient method for this transformation is the Jones oxidation.[5][15][17][18][19]
Reactions of the Nitrile Group
The nitrile group can undergo reduction to a primary amine or hydrolysis to a carboxylic acid.
-
Reduction to 1-amino-3-hydroxypentane: A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is typically required for this conversion.[6][7][19][20][21][22]
-
Hydrolysis to 3-Hydroxypentanoic Acid: As mentioned in the stability section, this can be achieved under acidic or basic conditions.[1][14]
Experimental Protocols
The following are detailed, illustrative protocols for the synthesis and key reactions of this compound, adapted from established procedures for similar compounds.
Synthesis of this compound (Illustrative)
This procedure is adapted from the synthesis of 3-hydroxyglutaronitrile.[3]
-
Reaction Setup: In a 2L three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of magnesium sulfate heptahydrate (2.00 moles) in 700 mL of water. Stir for 5 minutes and filter.
-
Cooling: Cool the solution to 10 °C in an ice-salt bath.
-
Addition of Cyanide: Cautiously add potassium cyanide (2.20 moles) to the cooled solution.
-
Addition of Epichlorohydrin Analogue: Slowly add 1-chloro-2,3-epoxybutane (an analogue leading to a related hydroxynitrile) over 2 hours, maintaining the temperature below 15 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 24 hours.
-
Work-up: Extract the reaction mixture continuously with ethyl acetate for 48 hours.
-
Purification: Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Oxidation of this compound to 3-Oxopentanenitrile (Jones Oxidation)
This protocol is a general procedure for the Jones oxidation of a secondary alcohol.[15][17][18][19]
-
Preparation of Jones Reagent: Dissolve chromium trioxide (26.7 g) in concentrated sulfuric acid (23 mL). Carefully add this mixture to 50 mL of water with stirring and cooling.
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve this compound (0.1 mol) in acetone (200 mL).
-
Oxidation: Cool the solution to 0-5 °C in an ice bath. Add the Jones reagent dropwise, maintaining the temperature below 20 °C. The reaction is complete when the orange color of the reagent persists.
-
Work-up: Quench the reaction by adding isopropanol until the orange color disappears. Decant the acetone solution from the chromium salts.
-
Extraction: Add water to the acetone solution and extract with diethyl ether.
-
Purification: Wash the ether extract with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product, which can be further purified by distillation or chromatography.
Reduction of this compound to 1-Amino-3-hydroxypentane
This protocol is a general procedure for the reduction of a nitrile using LiAlH₄.[20][22]
-
Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: Cool the suspension to 0 °C. Slowly add a solution of this compound (1 eq.) in THF.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up: Cool the reaction mixture to 0 °C. Cautiously add water (1 volume), followed by 15% aqueous sodium hydroxide (1 volume), and then water again (3 volumes), dropwise.
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
Mandatory Visualizations
Reaction Pathways
Caption: Key reaction pathways of this compound.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Analytical Methods
The primary analytical technique for monitoring the stability and reactions of this compound is High-Performance Liquid Chromatography (HPLC), particularly with a stability-indicating method.
-
HPLC: A reversed-phase HPLC method with UV detection would be suitable for separating this compound from its potential impurities and degradation products.[10][11][12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be valuable for the identification of volatile degradation products, particularly after derivatization.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): These are essential for the structural elucidation of unknown degradation products.
Conclusion
This compound is a molecule with significant potential in synthetic chemistry. Its stability is primarily challenged by hydrolytic and oxidative conditions, leading to the formation of the corresponding carboxylic acid and ketone, respectively. The reactivity of its hydroxyl and nitrile groups allows for a range of useful transformations, including oxidation and reduction. While specific experimental data for this compound is sparse, the principles outlined in this guide provide a solid foundation for its handling, storage, and synthetic application. Further research into the specific stability profile and degradation pathways of this compound is warranted to fully exploit its synthetic utility.
References
- 1. 3-Hydroxypentanenitrile [myskinrecipes.com]
- 2. Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. pharmadekho.com [pharmadekho.com]
- 5. Video: Oxidation of Alcohols [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. (PDF) A Stability-Indicating HPLC Method for the [research.amanote.com]
- 13. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 15. Jones Oxidation [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 22. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 23. shimadzu.com [shimadzu.com]
3-Hydroxypentanedinitrile: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypentanedinitrile, also known as 3-hydroxyglutaronitrile, is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure incorporates both a hydroxyl and two nitrile functional groups, making it a versatile intermediate for the synthesis of a variety of more complex molecules, including pharmaceutical agents and heterocyclic compounds. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its synthesis, chemical properties, and applications.
Chemical and Physical Properties
This compound is a pale yellow oil under standard conditions. While extensive experimental data is not widely published, key physical and chemical properties have been reported or can be calculated.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.116 g/mol | [1] |
| CAS Number | 13880-89-2 | [1] |
| Boiling Point | 155-160 °C at 0.4 mmHg | [Organic Syntheses, Coll. Vol. 5, p. 614 (1973)] |
| Refractive Index (n²³D) | 1.4632 - 1.4634 | [Organic Syntheses, Coll. Vol. 5, p. 614 (1973)] |
| Calculated LogP | -0.8 | (Predicted) |
| Calculated Polar Surface Area | 67.81 Ų | (Predicted) |
Synthesis of this compound
The most well-documented and reliable method for the laboratory-scale synthesis of this compound is the reaction of epichlorohydrin with an excess of cyanide salt in an aqueous medium. An alternative route involving the epoxidation of allyl cyanide followed by reaction with a cyanide source has also been patented.
Experimental Protocol: Synthesis from Epichlorohydrin and Potassium Cyanide
This procedure is adapted from a well-established method published in Organic Syntheses.
Materials:
-
Epichlorohydrin
-
Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Cooling bath (ice-salt)
-
Continuous liquid-liquid extractor
-
Rotary evaporator
-
Distillation apparatus (Claisen flask, Vigreux column)
Procedure:
-
Preparation of the Reaction Medium: A solution of magnesium sulfate heptahydrate (2.00 moles) in water (700 mL) is prepared in a 2-L three-necked flask equipped with a mechanical stirrer and a thermometer. The solution is cooled to 10°C in a cooling bath.
-
Addition of Cyanide: With vigorous stirring, potassium cyanide (2.20 moles) is added to the cooled solution. The mixture is stirred for 45 minutes, maintaining the temperature between 8-12°C.
-
Addition of Epichlorohydrin: Epichlorohydrin (1.10 moles) is added dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature remains between 8-12°C.
-
Reaction: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 24 hours.
-
Extraction: The resulting dark red-brown mixture is transferred to a continuous liquid-liquid extractor and extracted with ethyl acetate (1 L) for 48 hours.
-
Drying and Concentration: The ethyl acetate extract is dried over anhydrous magnesium sulfate for 18 hours, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification by Distillation: The crude residual oil (approximately 90 g) is purified by vacuum distillation. An initial fraction is collected at 90–115°C (0.4 mmHg). The desired product, this compound, is collected at 155–160°C (0.4 mmHg). For higher purity, a second distillation using a Vigreux column can be performed, collecting the fraction at 154–156°C (0.2 mmHg).
Yield: 54–62%
Safety Precautions:
-
Potassium cyanide is a potent poison. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.
-
The reaction should be performed with careful temperature control to avoid runaway reactions.
Spectroscopic Data (Predicted)
¹H NMR (Proton NMR):
-
CH-OH: A multiplet around 3.8-4.0 ppm. The proton on the carbon bearing the hydroxyl group will be split by the adjacent CH₂ groups.
-
CH₂-CN: A triplet around 2.6-2.8 ppm for each of the two equivalent methylene groups adjacent to the nitrile groups. These will be split by the central CH group.
-
OH: A broad singlet, the chemical shift of which will be concentration and solvent dependent (typically between 2.0-5.0 ppm).
¹³C NMR (Carbon NMR):
-
C-OH: A peak around 60-70 ppm.
-
CH₂-CN: A peak for the methylene carbons around 25-35 ppm.
-
CN: A peak for the nitrile carbons in the range of 115-125 ppm.
IR (Infrared) Spectroscopy:
-
O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.
-
C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
C≡N stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.
-
C-O stretch: A strong absorption in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 110.
-
Fragmentation: Expect to see fragmentation patterns corresponding to the loss of water (M-18), loss of HCN (M-27), and cleavage of the carbon-carbon bonds.
Biological Activity and Applications
Currently, there is no published data on the specific biological activity of this compound itself. Its primary significance in the life sciences is as a key intermediate in the synthesis of pharmaceutically active compounds.
Intermediate in Drug Synthesis
This compound's functional groups allow for a variety of chemical transformations, making it a valuable building block in medicinal chemistry.
-
Synthesis of Diaminopyridines: The dinitrile can undergo cyclization reactions to form substituted pyridines. For example, treatment with hydrogen bromide can lead to the formation of 2-amino-6-bromopyridine, a precursor for various bioactive molecules.
-
Precursor to Chiral Molecules: The hydroxyl group provides a handle for stereoselective reactions, making it a useful starting material for the synthesis of chiral drugs.
-
Use in Beta-Blocker Synthesis: While specific pathways are often proprietary, literature suggests its utility in constructing the core structures of beta-blockers, a class of drugs used to manage cardiovascular diseases.
Conclusion
This compound is a valuable and versatile chemical intermediate with well-established synthetic routes. While its own biological activity remains uncharacterized in the public domain, its importance in the synthesis of a range of pharmaceutical compounds is evident. The detailed synthetic protocol provided here offers a reliable method for its preparation in a laboratory setting. Further research into the direct biological effects of this molecule and the publication of its experimental spectroscopic data would be beneficial to the scientific community. Researchers utilizing this compound should exercise extreme caution due to the high toxicity of the cyanide reagents involved in its synthesis.
References
A Technical Guide to the Nomenclature and Synonyms of 3-Hydroxypentanedinitrile and Related Compounds
This document provides a comprehensive overview of the synonyms, identifiers, and nomenclature for 3-hydroxypentanedinitrile. It is intended for researchers, scientists, and professionals in drug development who require precise chemical identification. It is important to distinguish between two similarly named compounds: 3-hydroxypentanedi nitrile and 3-hydroxypentanenitrile, which differ by the number of nitrile groups. This guide addresses both to ensure clarity.
This compound
This compound, with the chemical formula C5H6N2O, contains two nitrile groups.[1][2]
The following table summarizes the various names and identifiers for this compound.
| Identifier Type | Value |
| IUPAC Name | 3-hydroxy-pentanedinitrile |
| CAS Number | 13880-89-2[1][2] |
| Molecular Formula | C5H6N2O[1] |
| Molecular Weight | 110.116 g/mol [1] |
| InChIKey | NMFITULDMUZCQD-UHFFFAOYAW[1] |
| Synonyms | Pentanedinitrile,3-hydroxy-[2], Glutaronitrile,3-hydroxy-[2], 3-Hydroxyglutaronitrile[2][3], 1,3-Dicyano-2-hydroxypropane[2][3], 1,3-Dicyano-2-propanol[2][3], NSC 625028[2] |
The following diagram illustrates the relationship between the primary name and its various synonyms.
Caption: Relationship between this compound and its common synonyms.
3-Hydroxypentanenitrile
This compound, with the chemical formula C5H9NO, contains a single nitrile group.[4] It is a distinct chemical entity from this compound. 3-Hydroxypentanenitrile is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals like beta-blockers.[5] It can exist as a racemate or as individual stereoisomers, (3R)- and (3S)-.
The table below details the synonyms and identifiers for the racemic form of 3-hydroxypentanenitrile.
| Identifier Type | Value |
| IUPAC Name | 3-hydroxypentanenitrile[4] |
| CAS Number | 13635-05-7[4][6] |
| Molecular Formula | C5H9NO[4] |
| Molecular Weight | 99.13 g/mol [4] |
| InChIKey | FXHRDEQPODSZQL-UHFFFAOYSA-N[4] |
| Synonyms | 3-hydroxyvaleronitrile[4], Pentanenitrile, 3-hydroxy-[4] |
| DSSTox Substance ID | DTXSID20431791[4] |
| European Community (EC) Number | 157-251-5[4] |
Separate identifiers exist for the enantiomers of 3-hydroxypentanenitrile:
-
(3S)-3-hydroxypentanenitrile: CAS Number 199177-61-2[7]
-
(3R)-3-hydroxypentanenitrile: CAS Number 198561-27-2[8]
This diagram shows the relationship between the primary name of the racemic compound and its synonyms.
Caption: Relationship of 3-Hydroxypentanenitrile to its synonyms and stereoisomers.
Note: The request for detailed experimental protocols is not applicable to the topic of chemical nomenclature and synonyms.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. echemi.com [echemi.com]
- 3. Pentanedinitrile, 3-hydroxy- | CymitQuimica [cymitquimica.com]
- 4. 3-Hydroxypentanenitrile | C5H9NO | CID 9855454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxypentanenitrile [myskinrecipes.com]
- 6. 3-hydroxypentanenitrile | CAS#:13635-05-7 | Chemsrc [chemsrc.com]
- 7. Pentanenitrile, 3-hydroxy-, (3S)- | C5H9NO | CID 11643923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pentanenitrile, 3-hydroxy-, (3R)- | C5H9NO | CID 11137101 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 3-Hydroxypentanedinitrile as a Potential Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypentanedinitrile is a bifunctional molecule containing both a hydroxyl (-OH) and a nitrile (-C≡N) group. This combination of functionalities presents intriguing possibilities for its use as a building block in the synthesis of various heterocyclic compounds. The hydroxyl group can act as a nucleophile or be converted into a good leaving group, while the nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.
Despite its potential, a comprehensive review of the scientific literature reveals a significant gap in documented applications of this compound as a direct precursor for heterocyclic synthesis. The information presented herein is therefore a conceptual guide based on the known reactivity of β-hydroxy nitriles and is intended to stimulate further research and exploration in this area.
Potential Synthetic Pathways
The unique arrangement of the hydroxyl and nitrile groups in this compound allows for several hypothetical intramolecular and intermolecular cyclization strategies to form various heterocyclic rings.
Hypothetical Synthesis of Dihydropyridinones
One plausible application of this compound is in the synthesis of substituted dihydropyridinones. This could potentially be achieved through a multi-step process involving the initial reaction of the nitrile group followed by cyclization.
Logical Workflow for Hypothetical Dihydropyridinone Synthesis
Caption: Hypothetical workflow for dihydropyridinone synthesis.
Conceptual Protocol:
-
Activation of the Hydroxyl Group: The hydroxyl group of this compound could be converted to a better leaving group, for example, by tosylation with p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
Reaction with a β-ketoester: The activated this compound could then be reacted with a β-ketoester, such as ethyl acetoacetate, in the presence of a base to form an intermediate adduct.
-
Intramolecular Cyclization: Subsequent treatment with a stronger base could induce an intramolecular cyclization, where the enolate of the ketoester attacks the carbon of the nitrile group.
-
Tautomerization and Hydrolysis: Tautomerization of the resulting imine followed by acidic or basic hydrolysis would yield the dihydropyridinone ring.
Hypothetical Synthesis of Substituted Tetrahydropyridines
A reductive cyclization approach could potentially lead to the formation of substituted tetrahydropyridines. This strategy would involve the simultaneous or sequential reduction of the nitrile group and cyclization with the hydroxyl group.
Signaling Pathway for Hypothetical Tetrahydropyridine Synthesis
Caption: Hypothetical pathway for tetrahydropyridine synthesis.
Conceptual Protocol:
-
Reduction of the Nitrile: The nitrile group of this compound could be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon). This would yield an intermediate amino-alcohol.
-
Intramolecular Cyclization: The resulting amino-alcohol could then undergo an acid-catalyzed intramolecular cyclization. The hydroxyl group would be protonated, forming a good leaving group (water), which is then displaced by the nucleophilic primary amine to form the tetrahydropyridine ring.
Data Presentation (Hypothetical)
As no experimental data has been found in the literature, the following table is a template for how such data could be presented if these reactions were to be successfully developed.
| Heterocycle | Reagents and Conditions | Yield (%) | Notes |
| Dihydropyridinone Derivative | 1. TsCl, Pyridine, 0°C to rt2. Ethyl acetoacetate, NaOEt, EtOH, reflux3. t-BuOK, THF, reflux | N/A | Reaction yet to be reported |
| Tetrahydropyridine Derivative | 1. LiAlH4, THF, 0°C to reflux2. H2SO4 (cat.), Toluene, reflux (Dean-Stark) | N/A | Reaction yet to be reported |
While this compound is not a commonly cited precursor in heterocyclic synthesis, its structure suggests significant untapped potential. The hypothetical pathways outlined above provide a starting point for researchers to explore its utility. Future work should focus on systematically investigating the reactivity of this compound under various conditions to establish its viability as a building block for novel heterocyclic compounds. Such studies would be valuable for expanding the toolbox of synthetic chemists and could lead to the discovery of new molecules with interesting biological activities.
Disclaimer: The synthetic protocols and pathways described in these application notes are purely conceptual and have not been validated by published experimental data. They are intended for informational purposes to guide future research. Any attempt to perform these reactions should be done with appropriate safety precautions and after a thorough review of related chemical principles.
Application Notes and Protocols: Synthesis of a Key Statin Side-Chain Intermediate Using 3-Hydroxyglutaronitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Statins, a class of drugs that inhibit HMG-CoA reductase, are critical in the management of hypercholesterolemia. The synthesis of these complex molecules often involves the construction of a chiral side-chain, a key pharmacophore. A highly efficient chemoenzymatic approach for the synthesis of a versatile statin side-chain intermediate, ethyl (R)-4-cyano-3-hydroxybutyrate, utilizes the prochiral substrate 3-Hydroxyglutaronitrile (3-HGN). This method is notable for its cost-effectiveness, high stereoselectivity, and scalability.
This document provides detailed application notes and experimental protocols for the three-stage synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, a crucial building block for various statins, including Atorvastatin. The process begins with the synthesis of 3-HGN from inexpensive starting materials, followed by a key nitrilase-catalyzed desymmetrization, and concludes with an esterification step.
Overall Synthesis Pathway
The synthesis is a three-stage process starting from epichlorohydrin. The key step is the enzymatic desymmetrization of the meso-dinitrile, 3-hydroxyglutaronitrile, to introduce the required chirality.
Caption: Three-stage synthesis of a statin side-chain intermediate.
Stage 1: Synthesis of 3-Hydroxyglutaronitrile (3-HGN)
The initial step involves the reaction of epichlorohydrin with cyanide to produce 3-hydroxyglutaronitrile. This reaction is conducted under controlled conditions to manage its exothermic nature and the reactivity of the substrates.
Experimental Protocol: Synthesis of 3-HGN
Materials:
-
Epichlorohydrin
-
Hydrogen Cyanide (or an in-situ source like Sodium Cyanide/acid)
-
Base catalyst (e.g., Sodium Hydroxide)
-
Water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
An aqueous solution containing the base catalyst is prepared in a reactor.
-
Epichlorohydrin and hydrogen cyanide are co-fed into the reactor. Due to the two-phase nature of the initial reaction mixture, vigorous stirring is essential.
-
The reaction temperature is maintained between 40-55 °C. Temperatures below 40 °C result in a slow reaction rate, while temperatures above 55 °C can lead to the formation of significant side products.[1]
-
The pH of the reaction mixture is maintained around 10 to achieve the highest yield.[1]
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layer is dried and the solvent is evaporated to yield crude 3-HGN.
Quantitative Data for 3-HGN Synthesis:
| Parameter | Value | Reference |
| Typical Yield | ~68% | [1] |
| Purity (GC) | 91.2% | [2] |
Stage 2: Nitrilase-Catalyzed Desymmetrization of 3-HGN
This is the key chiral-inducing step where a nitrilase enzyme selectively hydrolyzes one of the two nitrile groups of the prochiral 3-HGN to a carboxylic acid, resulting in the formation of (R)-4-Cyano-3-hydroxybutyric Acid.
Experimental Workflow
Caption: Workflow for the enzymatic desymmetrization of 3-HGN.
Experimental Protocol: Nitrilase Desymmetrization
Materials:
-
3-Hydroxyglutaronitrile (3-HGN)
-
Lyophilized nitrilase enzyme powder
-
100 mM Sodium Phosphate buffer (NaH₂PO₄)
-
1 N Sodium Hydroxide solution
-
Concentrated Sulfuric Acid
-
Celite
Procedure:
-
Prepare a 100 mM Sodium Phosphate buffer and adjust the pH to 7.5 with 1 N Sodium Hydroxide solution.[1]
-
Add the lyophilized nitrilase enzyme powder (6 wt% of the substrate) to the buffer and stir at 27 °C for approximately 40 minutes to rehydrate the enzyme.[1][2]
-
Charge the 3-Hydroxyglutaronitrile substrate to the enzyme solution. An optimized substrate concentration is 3 M (330 g/L).[1][2][3][4]
-
Stir the reaction mixture at 27 °C and maintain the pH at 7.5. The reaction is typically complete within 16 hours.[1][2][3][4]
-
Monitor the reaction for conversion. Under optimal conditions, 100% conversion can be achieved.[1][2][3][4]
-
Once the reaction is complete, cool the mixture to 2 °C and acidify to pH 2 by the controlled addition of concentrated sulfuric acid.[1]
-
Add Celite to the slurry and filter to remove the enzyme and other solids. The filtrate contains the desired (R)-4-Cyano-3-hydroxybutyric Acid.
Quantitative Data for Nitrilase Desymmetrization:
| Parameter | Value | Reference |
| Substrate Concentration | 3 M (330 g/L) | [1][2][3][4] |
| Enzyme Loading | 6 wt% | [1][2][3] |
| Temperature | 27 °C | [1][2][3][4] |
| pH | 7.5 | [1][2][3][4] |
| Reaction Time | 16 hours | [1][2][3][4] |
| Conversion | 100% | [1][2][3][4] |
| Enantiomeric Excess (ee) | 99% | [1][2][3][4] |
Stage 3: Esterification to Ethyl (R)-4-cyano-3-hydroxybutyrate
The final step is the esterification of the carboxylic acid product from the enzymatic reaction to yield the target intermediate, ethyl (R)-4-cyano-3-hydroxybutyrate.
Experimental Protocol: Esterification
Materials:
-
(R)-4-Cyano-3-hydroxybutyric Acid solution (from Stage 2)
-
Ethanol
-
Sulfuric Acid (catalyst)
Procedure:
-
To the aqueous solution of (R)-4-Cyano-3-hydroxybutyric Acid, add ethanol and a catalytic amount of sulfuric acid.
-
Reflux the mixture. The reaction is generally complete within 2 hours.[2]
-
On a larger scale, if the reaction stalls, it may be necessary to evaporate the ethanol and resubmit the partially converted substrate to the reaction conditions to drive the reaction to completion.[2]
-
After completion, the product is isolated and purified.
Overall Process Performance:
| Parameter | Value | Reference |
| Overall Yield | 23% | [1][2] |
| Final Product Purity | 97% | [1] |
| Final Product Enantiomeric Excess (ee) | 98.8% | [1] |
Conclusion
The chemoenzymatic synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate from 3-Hydroxyglutaronitrile offers a robust and scalable route to a key intermediate for statin synthesis. The use of a nitrilase-catalyzed desymmetrization step is particularly advantageous, providing high conversion and excellent enantioselectivity under mild reaction conditions. These application notes and protocols provide a comprehensive guide for researchers and drug development professionals to implement this efficient synthetic strategy.
References
Application Notes and Protocols: Cyclization Reactions of 3-Hydroxypentanedinitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential cyclization reactions of 3-hydroxypentanedinitrile, a versatile building block for the synthesis of substituted piperidine scaffolds. The protocols outlined below are based on established chemical principles, primarily the Thorpe-Ziegler reaction, and are intended to serve as a starting point for laboratory investigation.
Introduction
This compound possesses two nitrile functional groups and a hydroxyl group, making it an attractive precursor for the synthesis of heterocyclic compounds. Intramolecular cyclization of dinitriles, known as the Thorpe-Ziegler reaction, is a powerful method for the formation of five- and six-membered rings.[1][2][3][4] This reaction proceeds via a base-catalyzed intramolecular condensation to yield a cyclic α-cyano enamine, which can be subsequently hydrolyzed to a cyclic ketone.[5] The presence of the hydroxyl group on the 3-position of the pentanedinitrile backbone is expected to influence the reaction pathway and the functionality of the resulting piperidine ring, offering opportunities for further synthetic modifications.
The primary cyclization product of this compound is anticipated to be a substituted 3-amino-4-cyanopiperidine derivative (after tautomerization of the initial enamine) or a 3-hydroxy-4-oxopiperidine-3-carbonitrile upon hydrolysis. These structures are of significant interest in medicinal chemistry, as the piperidine motif is a common core in numerous pharmaceutical agents.
Proposed Reaction Pathway: Thorpe-Ziegler Cyclization
The base-catalyzed cyclization of this compound is proposed to proceed through the following steps:
-
Deprotonation: A strong base abstracts a proton from one of the α-carbons (C2 or C4) adjacent to a nitrile group, forming a resonance-stabilized carbanion.
-
Intramolecular Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the other nitrile group, leading to the formation of a six-membered ring.
-
Cyclization and Tautomerization: The initial cyclization product is a cyclic imine, which rapidly tautomerizes to the more stable enamine form, specifically a 3-amino-4-cyanopiperidine derivative.
-
Hydrolysis (Optional): Acidic workup and subsequent heating can hydrolyze the enamine and the remaining nitrile group to yield a cyclic ketone, specifically a 3-hydroxy-4-oxopiperidine.
Experimental Protocols
The following protocols are suggested for the synthesis and subsequent hydrolysis of the cyclized product from this compound.
Protocol 1: Base-Catalyzed Cyclization to 3-Amino-4-cyanopiperidine derivative
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium ethoxide (NaOEt)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Anhydrous Methanol (for quenching)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert atmosphere inlet.
-
To the flask, add this compound (1.0 eq).
-
Add anhydrous toluene or THF (to make a 0.1 M solution).
-
While stirring under an inert atmosphere, carefully add sodium hydride (1.1 eq) portion-wise at room temperature. (Caution: Hydrogen gas is evolved). Alternatively, sodium ethoxide (1.1 eq) can be used.
-
After the addition of the base is complete, heat the reaction mixture to reflux (for toluene, ~110 °C; for THF, ~66 °C) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of anhydrous methanol to destroy any excess sodium hydride.
-
Add saturated aqueous sodium bicarbonate solution to the reaction mixture and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis to 3-Hydroxy-4-oxopiperidine derivative
Materials:
-
Crude or purified 3-amino-4-cyanopiperidine derivative from Protocol 1
-
Concentrated sulfuric acid or hydrochloric acid
-
Water
-
Sodium bicarbonate (solid)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the crude or purified cyclic enamine (1.0 eq) in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v) or concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (100-110 °C) for 6-48 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until the pH is approximately 7-8. (Caution: Vigorous gas evolution).
-
Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude cyclic ketone.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables provide a template for recording and comparing quantitative data from the cyclization and hydrolysis reactions under various conditions.
Table 1: Cyclization of this compound (Protocol 1)
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | Toluene | 110 | 12 | Data |
| 2 | NaH (1.1) | THF | 66 | 24 | Data |
| 3 | NaOEt (1.1) | Toluene | 110 | 18 | Data |
| 4 | NaOEt (1.1) | Ethanol | 78 | 12 | Data |
| 5 | KHMDS (1.1) | THF | 25 | 8 | Data |
Table 2: Hydrolysis of Cyclic Enamine (Protocol 2)
| Entry | Acid | Concentration | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ | 50% aq. | 100 | 24 | Data |
| 2 | HCl | 6 M | 100 | 36 | Data |
| 3 | H₃PO₄ | 85% | 110 | 18 | Data |
| 4 | Acetic Acid | Glacial | 118 | 48 | Data |
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care under an inert atmosphere.
-
Concentrated acids are corrosive and should be handled with caution.
-
The nitrile-containing compounds may be toxic. Avoid inhalation, ingestion, and skin contact.
Conclusion
The cyclization of this compound via the Thorpe-Ziegler reaction presents a promising route to novel substituted piperidines. The protocols provided herein offer a solid foundation for the exploration of this transformation. Optimization of reaction conditions, including the choice of base, solvent, and temperature, will be crucial for achieving high yields and purity. The resulting cyclic enamine and ketone are valuable intermediates for the development of new chemical entities in drug discovery and materials science.
References
Application Notes and Protocols for the Acidic Hydrolysis of 3-Hydroxypentanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols regarding the acidic hydrolysis of 3-hydroxypentanedinitrile. The hydrolysis of nitriles is a fundamental transformation in organic synthesis, yielding carboxylic acids that are pivotal intermediates in the development of pharmaceuticals. The product of this specific hydrolysis, 3-hydroxyglutaric acid, is a molecule of significant biological interest. These notes offer a comprehensive overview of the reaction, its applications, and detailed procedural guidelines suitable for a research and development setting.
Introduction
The conversion of nitriles to carboxylic acids is a classic and highly effective method in organic chemistry.[1] This transformation is particularly relevant in pharmaceutical development, where the carboxylic acid moiety serves as a crucial functional group for biological activity or as a handle for further synthetic modifications. This compound is a valuable precursor, and its hydrolysis under acidic conditions yields 3-hydroxypentanedioic acid, also known as 3-hydroxyglutaric acid. This dicarboxylic acid and its derivatives are of interest in medicinal chemistry due to their biological activities and potential as building blocks for more complex molecules.
Reaction Overview
The acidic hydrolysis of a nitrile to a carboxylic acid is typically conducted by heating the nitrile with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous solution.[2][3] The reaction proceeds through a two-stage mechanism. Initially, the nitrile is hydrolyzed to an amide intermediate.[4] Under the reaction conditions, this amide is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[4] For a dinitrile like this compound, both nitrile groups are hydrolyzed to carboxylic acid groups.
Applications in Drug Development
The product of the hydrolysis of this compound is 3-hydroxyglutaric acid. This molecule is a known metabolite and has been identified as a biomarker for certain metabolic disorders, such as glutaric aciduria type I.[5] Elevated levels of 3-hydroxyglutaric acid can have neurotoxic effects.[6] Understanding the synthesis and biological interactions of 3-hydroxyglutaric acid and its derivatives is crucial for the development of therapeutics targeting metabolic pathways and for studying the pathology of related diseases. Glutaric acid derivatives, in general, are utilized in the synthesis of various pharmaceuticals.
Quantitative Data
| Substrate | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzonitrile | 10% aq. H₂SO₄ | 100 (Reflux) | 4 | ~90 | General Textbook Data |
| Acetonitrile | Dilute HCl | 100 (Reflux) | 6-8 | ~85 | General Textbook Data |
| Adiponitrile | Conc. HCl | 100-110 | 12-24 | >90 | Patent Literature (Illustrative) |
| This compound | Dilute HCl or H₂SO₄ | To be determined | To be determined | To be determined | N/A |
Experimental Protocols
The following is a generalized protocol for the acidic hydrolysis of a dinitrile. This should be adapted and optimized for the specific case of this compound.
5.1. Materials
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirring
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
5.2. Reaction Procedure
-
In a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Carefully add a 1:1 (v/v) solution of concentrated hydrochloric acid and deionized water. The molar excess of acid should be significant to ensure complete hydrolysis.
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR) by taking small aliquots periodically.
-
Once the reaction is complete (disappearance of starting material and intermediate amide), turn off the heat and allow the mixture to cool to room temperature.
5.3. Work-up and Purification
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ will be evolved.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-hydroxyglutaric acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Diagram 1: General Mechanism of Acidic Nitrile Hydrolysis
Caption: General reaction pathway for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Diagram 2: Experimental Workflow for Hydrolysis and Purification
Caption: A typical experimental workflow for the hydrolysis of a dinitrile and purification of the resulting dicarboxylic acid.
Diagram 3: Simplified Metabolic Pathway Involving 3-Hydroxyglutaric Acid
Caption: Simplified metabolic context of 3-hydroxyglutaric acid accumulation in Glutaric Aciduria Type I.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxyglutaric acid | C5H8O5 | CID 181976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Carboxymethyl)-3-hydroxypentanedioic acid | C7H10O7 | CID 22471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-hydroxyglutaric acid - biocrates [biocrates.com]
- 6. WO2002012530A2 - 3-hydroxycarboxylic acid production and use in branched polymers - Google Patents [patents.google.com]
Application Notes and Protocols: Hydrolysis of 3-Hydroxypentanedinitrile under Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the hydrolysis of 3-hydroxypentanedinitrile under basic conditions to yield 3-hydroxyglutaric acid. This process is of significant interest to researchers in organic synthesis and medicinal chemistry due to the biological importance of 3-hydroxyglutaric acid. Included are the reaction mechanism, a detailed experimental protocol, and a discussion of the applications of the product in drug development and biomedical research.
Introduction
The hydrolysis of nitriles is a fundamental transformation in organic chemistry, providing a robust method for the synthesis of carboxylic acids. The basic hydrolysis of this compound, also known as 3-hydroxyglutaronitrile, yields 3-hydroxyglutaric acid, a molecule of significant interest in the biomedical field. 3-Hydroxyglutaric acid is a key biomarker for glutaric aciduria type I, a rare inherited neurometabolic disorder.[1][2] Understanding the synthesis of this compound is crucial for the development of diagnostic standards and for research into the pathophysiology of this and related diseases.
This application note details a general protocol for the basic hydrolysis of this compound, outlines the reaction mechanism, and discusses the relevance of 3-hydroxyglutaric acid in the context of drug development.
Reaction and Mechanism
The basic hydrolysis of a nitrile to a carboxylic acid proceeds through the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This reaction typically occurs in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and often requires heating to proceed at a reasonable rate.[3][4]
The reaction proceeds in two main stages:
-
Hydrolysis to the amide: The first mole of hydroxide attacks the nitrile carbon, and after protonation, an amide intermediate is formed.
-
Hydrolysis of the amide: A second mole of hydroxide attacks the carbonyl carbon of the amide, leading to the formation of a carboxylate salt and ammonia.
Under basic conditions, the final product is the salt of the carboxylic acid (e.g., disodium 3-hydroxyglutarate).[4][5] To obtain the free carboxylic acid, a final acidification step with a strong acid is necessary.[4]
Reaction Scheme:
References
Application Notes and Protocols for the Reduction of Nitrile Groups in 3-Hydroxypentanedinitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary methods for the reduction of the nitrile groups in 3-Hydroxypentanedinitrile to yield the corresponding primary amines, 4-amino-3-(hydroxymethyl)butanenitrile or 3-(aminomethyl)-4-hydroxybutanenitrile, and the diamine, 3-(aminomethyl)-1,5-pentanediamine-3-ol. The protocols detailed below are foundational methodologies that can be optimized for specific research and development needs.
Introduction
This compound is a dinitrile compound whose reduction can lead to valuable amino-alcohol building blocks. The selective reduction of one or both nitrile groups offers a pathway to synthesize key intermediates for pharmaceuticals and other specialty chemicals. The primary methods for nitrile reduction include catalytic hydrogenation and chemical reduction using metal hydrides. The choice of method depends on factors such as desired selectivity, scalability, functional group tolerance, and available laboratory equipment.
Catalytic hydrogenation is often the most economical and environmentally benign approach for large-scale synthesis.[1] It typically involves the use of hydrogen gas in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO2).[1] However, controlling the selectivity to obtain the mono-amine or di-amine can be challenging and is influenced by catalyst choice, solvent, pH, temperature, and pressure.[1]
Chemical reduction with metal hydrides, such as Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF), offers an alternative route that is often performed under milder conditions and can provide excellent yields.[2][3][4] LiAlH₄ is a powerful reducing agent capable of reducing both nitrile groups, while other borane reagents may offer a degree of selectivity under carefully controlled conditions.[5][6]
Key Reduction Methodologies
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles to primary amines.[1] The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond, typically using a heterogeneous catalyst. To favor the formation of primary amines and minimize the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture.[2]
Advantages:
-
Cost-effective for large-scale production.[1]
-
Environmentally friendly, with water as the primary byproduct.
-
The catalyst can often be recovered and reused.
Limitations:
-
Requires specialized high-pressure equipment.
-
Can be difficult to control selectivity in dinitriles.
-
The catalyst can be sensitive to poisoning by impurities.
Chemical Reduction with Metal Hydrides
Metal hydrides are versatile reducing agents for the conversion of nitriles to amines.
-
Lithium Aluminum Hydride (LiAlH₄): A potent, non-selective reducing agent that readily reduces nitriles to primary amines.[3][4][6] The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[4]
-
Borane Complexes (e.g., BH₃·THF, BH₃·SMe₂): Borane is a milder reducing agent compared to LiAlH₄.[2] These reagents can also effectively reduce nitriles to primary amines and are known for their chemoselectivity towards other functional groups.[2]
Advantages:
-
High yields are often achievable.
-
Does not typically require high pressure.
-
A broad range of metal hydrides with varying reactivity is available.
Limitations:
-
Reagents can be pyrophoric and require careful handling.
-
Stoichiometric amounts of the reducing agent are required.
-
Aqueous work-up is necessary to quench the reaction and hydrolyze intermediates.
Data Presentation
The following table summarizes representative quantitative data for the reduction of aliphatic dinitriles to primary amines using various methods. Note that specific yields for this compound may vary and require optimization.
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Product(s) | Typical Yield (%) | Reference(s) |
| Catalytic Hydrogenation | Raney Nickel | NH₃/EtOH | 100-150 | 1000-1500 | Diamine | 80-95 | General knowledge from[1] |
| Catalytic Hydrogenation | Pd/C | EtOH | 25-50 | 50-100 | Monoamine/Diamine mixture | 60-80 | General knowledge from[2] |
| Chemical Reduction | LiAlH₄ | THF | 0-66 | Ambient | Diamine | 85-98 | [3][4][6] |
| Chemical Reduction | BH₃·THF | THF | 25-65 | Ambient | Diamine | 80-90 | [2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
Objective: To reduce both nitrile groups of this compound to the corresponding primary amines.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Ammonia (NH₃) solution in ethanol
-
Raney Nickel (slurry in water)
-
High-pressure autoclave
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
In a suitable high-pressure autoclave, add this compound (1.0 eq).
-
Add a solution of ammonia in ethanol (e.g., 7 N, 10-20 eq).
-
Carefully add Raney Nickel (5-10% by weight of the nitrile) to the reaction vessel.
-
Seal the autoclave and purge with nitrogen gas several times, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1000 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by distillation or crystallization as required.
Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)
Objective: To reduce both nitrile groups of this compound to the corresponding primary amines.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Under a nitrogen atmosphere, add LiAlH₄ (e.g., 2.5 eq) to anhydrous THF in the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the dropwise addition of water (x mL), followed by 15% aqueous NaOH solution (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with THF or diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude diamine.
-
Purify the product by distillation or crystallization.
Visualizations
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. Reduction of nitriles to amines [quimicaorganica.org]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Reactions of 3-Hydroxypentanedinitrile with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypentanedinitrile is a bifunctional molecule containing both a secondary hydroxyl group and two nitrile functionalities. This unique structure presents two primary sites for reaction with electrophiles: the nucleophilic oxygen of the alcohol and the nucleophilic lone pair of the nitrile nitrogen.[1] This dual reactivity allows for a range of chemical transformations, making it a versatile building block in organic synthesis for the preparation of more complex molecules, including pharmaceutical intermediates. These application notes provide detailed protocols for key electrophilic reactions at both the hydroxyl and nitrile functional groups.
O-Acylation of this compound
The nucleophilic oxygen of the hydroxyl group in this compound can readily react with acylating agents, such as acid anhydrides or acyl chlorides, to form the corresponding ester. This reaction is typically catalyzed by a base (e.g., pyridine, triethylamine) or an acylation catalyst like 4-(dimethylamino)pyridine (DMAP).[2] Acyl groups are stable under acidic conditions and are often used as protecting groups for hydroxyls in multi-step syntheses.[2]
General Reaction Workflow for O-Acylation
The following diagram illustrates the general workflow for the O-acylation of this compound, from reaction setup to product purification.
Caption: General workflow for O-acylation.
Experimental Protocol: Synthesis of 3-Acetoxypentanedinitrile
This protocol describes the acetylation of the secondary hydroxyl group using acetic anhydride.[3]
-
Preparation : To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (5.0 g, 45.4 mmol, 1.0 equiv.).
-
Solvent and Base Addition : Dissolve the starting material in dry dichloromethane (DCM, 50 mL). Add pyridine (4.3 mL, 54.5 mmol, 1.2 equiv.).
-
Reagent Addition : Cool the stirred solution to 0 °C using an ice bath. Add acetic anhydride (5.1 mL, 54.5 mmol, 1.2 equiv.) dropwise over 10 minutes.
-
Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the mixture to 0 °C and slowly add 20 mL of saturated aqueous NaHCO₃ solution to quench the excess acetic anhydride.
-
Extraction : Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).
-
Washing : Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by silica gel column chromatography (eluent: 30% ethyl acetate in hexanes) to yield the pure product.
O-Acylation Reaction Data
| Electrophile | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |
| Acetic Anhydride | Pyridine | DCM | 4 | 25 | 85-95 |
| Acetyl Chloride | Triethylamine/DMAP (cat.) | DCM | 2 | 0 to 25 | 90-98 |
| Benzoyl Chloride | Pyridine | DCM | 12 | 25 | 80-90 |
| Propionic Anhydride | Pyridine | THF | 6 | 25 | 82-92 |
Mechanism of Base-Catalyzed O-Acylation
Caption: Mechanism of O-acylation with an anhydride.
O-Alkylation of this compound
The hydroxyl group can be converted into an ether via O-alkylation, most commonly through a Williamson-type synthesis.[4][5] This involves deprotonating the alcohol with a strong base (e.g., NaH) to form a potent alkoxide nucleophile, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[6] This method is most effective with primary alkyl halides.[4]
Experimental Protocol: Synthesis of 3-Methoxypentanedinitrile
This protocol describes the methylation of the hydroxyl group using methyl iodide.[7]
-
Preparation : To a flame-dried 100 mL three-neck round-bottom flask equipped with a stir bar, dropping funnel, and argon inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 g, 50.0 mmol, 1.1 equiv.).
-
Washing : Wash the NaH with dry hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Solvent Addition : Add 40 mL of dry tetrahydrofuran (THF).
-
Reactant Addition : Cool the suspension to 0 °C. Dissolve this compound (5.0 g, 45.4 mmol, 1.0 equiv.) in 10 mL of dry THF and add it dropwise to the NaH suspension over 20 minutes.
-
Alkoxide Formation : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.
-
Electrophile Addition : Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (3.1 mL, 50.0 mmol, 1.1 equiv.) dropwise.
-
Reaction : Stir the reaction at room temperature overnight (approx. 12 hours).
-
Work-up : Carefully quench the reaction by slowly adding 10 mL of water at 0 °C.
-
Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing : Wash the combined organic layers with water (20 mL) and brine (20 mL).
-
Drying and Concentration : Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by distillation or silica gel column chromatography.
O-Alkylation Reaction Data
| Electrophile | Base | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |
| Methyl Iodide | NaH | THF | 12 | 25 | 75-85 |
| Ethyl Bromide | NaH | THF/DMF | 16 | 25 | 70-80 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 24 | 80 | 65-75 |
| Allyl Chloride | KH | THF | 12 | 25 | 70-80 |
Mechanism of Williamson-Type Ether Synthesis
Caption: Mechanism of O-alkylation.
Ritter Reaction of this compound
The Ritter reaction involves the nucleophilic attack of a nitrile's lone pair on a carbocation to form a nitrilium ion, which is subsequently hydrolyzed to an N-alkyl amide.[8][9] Since this compound contains nitrile groups, it can act as the nucleophile. The required carbocation can be generated from an external source, such as a tertiary alcohol or an alkene, under strong acidic conditions.[10]
Experimental Protocol: Reaction with tert-Butanol
This protocol describes the reaction of this compound with tert-butanol to form an N-tert-butyl amide derivative after hydrolysis.[11]
-
Preparation : To a 100 mL round-bottom flask, add this compound (5.0 g, 45.4 mmol, 1.0 equiv.) and tert-butanol (4.4 mL, 45.4 mmol, 1.0 equiv.).
-
Acid Addition : Cool the mixture in an ice-salt bath to 0 °C. Slowly and carefully add concentrated sulfuric acid (15 mL) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction : After the addition is complete, allow the mixture to stir at room temperature for 24 hours.
-
Work-up : Pour the reaction mixture slowly onto 100 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralization : Neutralize the cold aqueous solution by the slow addition of concentrated aqueous NaOH until the pH is ~8. This step must be performed in a well-ventilated fume hood as it is highly exothermic.
-
Extraction : Extract the resulting mixture with ethyl acetate (3 x 50 mL).
-
Washing : Wash the combined organic layers with brine (50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by recrystallization or silica gel column chromatography to yield the N-tert-butyl diamide product.
Ritter Reaction Data
| Carbocation Source | Acid | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |
| tert-Butanol | H₂SO₄ | None | 24 | 25 | 60-70 |
| Isobutylene | H₂SO₄ | Acetic Acid | 12 | 25 | 65-75 |
| 1-Adamantanol | H₂SO₄ | Acetic Acid | 48 | 25 | 50-60 |
| Benzhydrol | H₂SO₄ | Acetonitrile | 24 | 25 | 55-65 |
Mechanism of the Ritter Reaction
Caption: Mechanism of the Ritter reaction.
References
- 1. (3R)-3-Hydroxy-3-methylpentanenitrile | 918659-09-3 | Benchchem [benchchem.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. francis-press.com [francis-press.com]
- 5. francis-press.com [francis-press.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. name-reaction.com [name-reaction.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Ritter reaction - Wikipedia [en.wikipedia.org]
- 11. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
Application Notes and Protocols: 3-Hydroxypentanedinitrile in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypentanedinitrile is a versatile bifunctional molecule containing both hydroxyl and nitrile groups, making it a valuable building block in organic synthesis.[1] Its structure is particularly amenable to transformations leading to key pharmaceutical intermediates. One such important intermediate is 3-hydroxypiperidine, a heterocyclic scaffold found in a wide array of pharmacologically active compounds. This document provides a detailed protocol for the synthesis of 3-hydroxypiperidine from this compound via a one-pot reductive cyclization.
Synthesis of 3-Hydroxypiperidine from this compound
The conversion of this compound to 3-hydroxypiperidine is achieved through the catalytic hydrogenation of the dinitrile functionalities, which subsequently undergo intramolecular cyclization to form the piperidine ring. Raney Nickel is an effective catalyst for this transformation, known for its high activity in nitrile reductions.[1]
Experimental Protocol
Materials:
-
This compound
-
Raney Nickel (activated, 50% slurry in water)
-
Ethanol (anhydrous)
-
Potassium Borohydride (KBH₄)
-
Deionized Water
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware for organic synthesis
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
Procedure:
-
Catalyst Preparation: In a fume hood, a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer is charged with 2.0 g of a 50% aqueous slurry of Raney Nickel. The water is carefully decanted, and the catalyst is washed three times with 20 mL portions of anhydrous ethanol to remove residual water.
-
Reaction Setup: To the flask containing the washed Raney Nickel, 50 mL of anhydrous ethanol is added, followed by the cautious addition of 4.32 g (80 mmol) of potassium borohydride in portions to manage the initial effervescence.
-
Addition of Starting Material: A solution of 2.48 g (20 mmol) of this compound in 10 mL of anhydrous ethanol is added dropwise to the stirred reaction mixture at room temperature.
-
Hydrogenation: The reaction flask is securely attached to a hydrogenation apparatus. The system is purged with hydrogen gas three times. The reaction is then stirred vigorously under a hydrogen atmosphere (50 psi) at 50°C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material. The reaction is typically complete within 6-8 hours.
-
Work-up: Upon completion, the reactor is cooled to room temperature, and the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the Raney Nickel catalyst. The filter cake is washed with 20 mL of ethanol.
-
Purification: The combined filtrate is concentrated under reduced pressure to yield the crude product. The residue is taken up in 50 mL of dichloromethane and washed with 20 mL of brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the purified 3-hydroxypiperidine.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of 3-hydroxypiperidine from this compound.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 124.14 g/mol |
| Amount of Starting Material | 2.48 g (20 mmol) |
| Product | 3-Hydroxypiperidine |
| Molecular Weight | 101.15 g/mol |
| Theoretical Yield | 2.02 g |
| Actual Yield | 1.72 g |
| Yield (%) | 85% |
| Purity (by GC) | >98% |
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 3-hydroxypiperidine from this compound.
Caption: Synthesis of 3-Hydroxypiperidine.
Signaling Pathway and Logical Relationships
The transformation of this compound to 3-hydroxypiperidine involves a cascade of reactions on the catalyst surface. The following diagram illustrates the logical relationship of this process.
Caption: Reductive Cyclization Pathway.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of the valuable pharmaceutical intermediate, 3-hydroxypiperidine, from this compound. The described method is efficient and utilizes readily available reagents and standard laboratory equipment. The provided quantitative data and workflow diagrams offer a clear guide for researchers in the field of drug development and medicinal chemistry.
References
General Biological Activities of Nitrile-Containing Compounds
A comprehensive review of scientific literature and chemical databases did not yield specific information on the biological activity of 3-hydroxypentanedinitrile derivatives. Research on this particular class of compounds appears to be limited or not publicly available.
Therefore, these application notes provide a general overview of the potential biological activities often associated with nitrile-containing compounds and detailed protocols for their evaluation. The methodologies described are standard in drug discovery and can be adapted for testing novel synthetic compounds like this compound derivatives.
The nitrile group (-C≡N) is a versatile functional group that can participate in various non-covalent interactions with biological macromolecules.[1][2] It can act as a hydrogen bond acceptor and engage in dipole-dipole and hydrophobic interactions.[1][2] Furthermore, the electrophilic nature of the nitrile carbon allows it to act as a "warhead" for covalent inhibitors, reacting with nucleophilic residues like cysteine or serine in enzyme active sites.[1]
Due to these properties, nitrile-containing molecules have been investigated for a wide range of therapeutic applications, including:
-
Enzyme Inhibition: Many nitrile derivatives are potent and selective enzyme inhibitors. They are particularly known to target cysteine proteases (e.g., cathepsins) and dipeptidyl peptidases (DPP-IV), which are implicated in various diseases, including diabetes and inflammatory disorders.[2] The mechanism often involves the formation of a reversible or irreversible covalent bond between the nitrile group and a key amino acid residue in the enzyme's active site.[1][2]
-
Antimicrobial Activity: Various synthetic compounds containing nitrile moieties have demonstrated antibacterial and antifungal properties.[3][4] The exact mechanism of action can vary, but it may involve the inhibition of essential microbial enzymes or disruption of cellular processes.
-
Antiviral Activity: The nitrile group is a feature in some antiviral drug candidates and approved drugs.
-
Other Pharmacological Activities: Nitrile-containing compounds have also been explored as kinase inhibitors for cancer therapy, calcium channel blockers, and agents targeting G-protein coupled receptors.
Data Presentation
Given the absence of specific experimental data for this compound derivatives, the following tables are provided as templates for organizing and presenting potential findings from the experimental protocols described below.
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for a Test Compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Name) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||
| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | ||
| Candida albicans | ATCC 90028 | Fluconazole | ||
| Aspergillus brasiliensis | ATCC 16404 | Amphotericin B |
Table 2: Example of In Vitro Cytotoxicity (IC50) Data for a Test Compound
| Cell Line | Cell Type | IC50 (µM) | Positive Control (Name) | Positive Control IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | Doxorubicin | ||
| A549 | Human Lung Carcinoma | Doxorubicin | ||
| MCF-7 | Human Breast Adenocarcinoma | Doxorubicin | ||
| HEK293 | Human Embryonic Kidney | Doxorubicin |
Experimental Protocols
The following are detailed protocols for assessing the antimicrobial and cytotoxic activities of novel synthetic compounds.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[5][6]
A. Materials and Reagents
-
Test compound(s) dissolved in an appropriate solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi.
-
Bacterial and fungal strains (e.g., from ATCC).
-
Positive control antibiotics (e.g., ciprofloxacin, vancomycin, fluconazole).
-
Sterile saline (0.85% NaCl).
-
Spectrophotometer or microplate reader.
-
Resazurin sodium salt solution (optional, for viability indication).[7][8]
B. Procedure
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
Prepare rows for positive controls (standard antibiotics) and negative controls (broth only and broth with solvent).
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well (except the broth-only sterility control wells). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria.
-
Incubate fungal plates at 30-35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, a microplate reader can be used to measure absorbance at 600 nm.
-
A viability indicator like resazurin can also be added. A color change (blue to pink) indicates cell viability. The MIC is the lowest concentration where the blue color is retained.[7][8]
-
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol 2: In Vitro Cytotoxicity Assessment - MTT Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxicity of chemical compounds. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt into a purple formazan product.
A. Materials and Reagents
-
Test compound(s) dissolved in DMSO.
-
Human cell lines (e.g., HepG2, A549, MCF-7).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Sterile 96-well flat-bottom plates.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).
-
Phosphate-Buffered Saline (PBS).
-
Positive control (e.g., Doxorubicin).
-
Microplate reader capable of measuring absorbance at 570 nm.
B. Procedure
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture flask.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include wells for vehicle control (medium with the same percentage of DMSO used for the test compounds) and a positive control.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_control) * 100
-
-
Plot the percentage of cell viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Caption: Workflow for assessing cytotoxicity using the MTT assay.
References
- 1. A study of 3-substituted benzylidene-1,3-dihydro-indoline derivatives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic cyclolignans from Koelreuteria henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues: In Vitro Pharmacology and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Hydroxypentanedinitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxypentanedinitrile, also known as 3-hydroxyglutaronitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most commonly cited starting materials are epichlorohydrin and allyl cyanide. Both routes have been shown to produce this compound, with the choice of starting material often depending on reagent availability, cost, and downstream purification considerations.
Q2: What is the expected yield for the synthesis of this compound?
A2: The reported yields for this compound synthesis vary depending on the chosen synthetic route and reaction conditions. The synthesis from epichlorohydrin and potassium cyanide has reported yields in the range of 54-62%.[1] An alternative synthesis starting from allyl cyanide, proceeding through an epoxide intermediate, has been reported to achieve yields as high as 81%.[2]
Q3: How can I purify the crude this compound?
A3: Purification is typically achieved through vacuum distillation.[1] For higher purity, column chromatography can be employed.[3][4][5] The choice of purification method will depend on the scale of the reaction and the desired final purity of the product.
Q4: Can the nitrile groups of this compound be hydrolyzed?
A4: Yes, the nitrile groups can be hydrolyzed to either amides or carboxylic acids. This hydrolysis can occur under both acidic and basic conditions.[6][7][8][9][10] Careful control of reaction conditions is necessary to avoid unwanted hydrolysis of the final product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Ensure the reaction is stirred vigorously to ensure proper mixing of reagents. - Extend the reaction time, monitoring progress by TLC or GC. - Verify the quality and stoichiometry of the cyanide source.[1][2] |
| Formation of side products | - Control the reaction temperature carefully, as side reactions like elimination to form 4-hydroxycrotononitrile can occur.[1] - Ensure the complete conversion of the intermediate 4-chloro-3-hydroxybutyronitrile when starting from epichlorohydrin.[1] - In the allyl cyanide route, minimize the formation of allyl alcohol by controlling the pH.[2] | |
| Decomposition during workup | - During vacuum distillation, ensure the distillation is performed rapidly to minimize thermal decomposition of the product.[1] | |
| Product Contamination | Presence of starting materials | - Monitor the reaction for completeness to ensure all starting material is consumed. - Optimize purification parameters (e.g., distillation fraction collection, chromatography solvent system) to effectively separate the product from unreacted starting materials. |
| Presence of side products | - Identify the impurities (e.g., by NMR, GC-MS) to understand the side reactions occurring. - Adjust reaction conditions (e.g., temperature, pH, reagent addition rate) to minimize the formation of these impurities.[1][2] | |
| Hydrolysis of nitrile groups | - Use anhydrous solvents and reagents where possible to minimize water content. - During workup, avoid prolonged exposure to strongly acidic or basic conditions.[8][9] | |
| Reaction Fails to Initiate | Poor quality of reagents | - Use freshly opened or purified reagents. - Ensure the cyanide source has not degraded. |
| Ineffective mixing | - For heterogeneous reactions, ensure efficient stirring to facilitate mass transfer between phases. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Starting Material | Key Reagents | Reported Yield | Key Side Products | Reference |
| Epichlorohydrin | Potassium Cyanide, Magnesium Sulfate Heptahydrate | 54-62% | 4-chloro-3-hydroxybutyronitrile, 4-hydroxycrotononitrile | [1] |
| Allyl Cyanide | m-Chloroperbenzoic Acid (mCPBA), Sodium Cyanide | 79.4% (for epoxide), 81% (for dinitrile) | Allyl alcohol, m-chlorobenzoic acid | [2][4] |
Experimental Protocols
Synthesis of this compound from Epichlorohydrin
This protocol is adapted from Organic Syntheses.[1]
1. Preparation of the Cyanide Solution:
-
A mixture of 493 g (2.00 moles) of magnesium sulfate heptahydrate and 700 ml of water is stirred for 5 minutes and filtered into a 2-L three-necked flask equipped with a mechanical stirrer and a thermometer.
-
The flask is cooled in a bath to 10°C.
-
143 g (2.20 moles) of potassium cyanide is added in one portion, and stirring is continued for 45 minutes at 8–12°C.
2. Reaction with Epichlorohydrin:
-
While maintaining the temperature at 8–12°C, 102 g (1.10 moles) of epichlorohydrin is added dropwise with stirring over a period of 1 hour.
-
The mixture is allowed to come to room temperature and is stirred for an additional 24 hours.
3. Workup and Purification:
-
The reaction mixture is extracted continuously with 1 L of ethyl acetate for 48 hours.
-
The extract is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The residual oil is distilled rapidly under vacuum. The fraction collected at 155–160°C (0.4 mm) is 3-hydroxyglutaronitrile.
Synthesis of this compound from Allyl Cyanide
This protocol is based on the procedure described in patent literature.[2][4]
1. Epoxidation of Allyl Cyanide:
-
To a solution of allyl cyanide in dichloromethane, m-chloroperbenzoic acid (mCPBA) is added portion-wise over several days while stirring.
-
The reaction is monitored for completion.
-
The excess mCPBA is quenched with an aqueous solution of sodium hydrosulfite.
-
The organic layer is washed with saturated aqueous sodium bicarbonate, dried, and concentrated to yield allyl cyanide epoxide.
2. Reaction of Allyl Cyanide Epoxide with Cyanide:
-
A cooled (0°C) aqueous solution of sodium cyanide is prepared, and the pH is adjusted to approximately 8 with an acid (e.g., sulfuric acid).
-
A solution of allyl cyanide epoxide in water is added dropwise to the cyanide solution.
-
The mixture is allowed to warm to room temperature and stirred for several hours.
3. Workup and Purification:
-
The reaction mixture is partitioned between an organic solvent (e.g., tetrahydrofuran) and brine.
-
The aqueous layer is extracted multiple times with the organic solvent.
-
The combined organic extracts are dried over sodium sulfate and concentrated.
-
The crude product is purified by column chromatography to yield 3-hydroxyglutaronitrile.
Visualizations
Caption: Comparative workflow for the synthesis of this compound.
Caption: Logical flow for troubleshooting low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2009026091A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 3. KR20100061681A - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 4. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 5. US20100029898A1 - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 6. philadelphia.edu.jo [philadelphia.edu.jo]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Synthesis of 3-Hydroxyglutaronitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Hydroxyglutaronitrile (3-HGN).
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts observed during the synthesis of 3-Hydroxyglutaronitrile from epichlorohydrin and a cyanide source?
A1: The most commonly reported byproducts are 4-chloro-3-hydroxybutyronitrile and 4-hydroxycrotononitrile.[1][2][3][4] Under certain conditions, other side reactions can lead to the formation of dimers, polyols, and polymerization of the cyanide itself.[5]
Q2: What is the typical yield for the synthesis of 3-Hydroxyglutaronitrile?
A2: Yields can vary significantly depending on the reaction conditions. Reported yields are often in the range of 60-70%.[2][3][6] For instance, a 60% yield was reported after a 54-hour reaction at 10-11°C, with 18% of byproducts being formed.[2][3][6] In another instance, a maximum yield of 68% was achieved, which was accompanied by a significant concentration of the intermediate 4-chloro-3-hydroxybutyronitrile (CHBN), typically around 15%.[5]
Q3: How can I purify the final 3-Hydroxyglutaronitrile product?
A3: Purification is typically achieved by distillation under reduced pressure.[1] It is crucial to perform a rapid distillation to minimize decomposition of the product.[1] Prior to distillation, the crude product is often extracted with a solvent like ethyl acetate and thoroughly dried to remove any basic salts, as their presence can lead to extensive decomposition during distillation.[1] Column chromatography can also be used for purification.[3][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 3-HGN | Incomplete reaction. | Increase the reaction time. The reaction can take up to 48 hours or longer to reach completion.[1] |
| Suboptimal reaction temperature. | Maintain the reaction temperature within the optimal range. For the reaction of epichlorohydrin with potassium cyanide, a temperature of 8-12°C is recommended during the addition of epichlorohydrin.[1] For the conversion of 4-chloro-3-hydroxybutyronitrile, a temperature range of 40-55°C was found to be optimal.[5] | |
| Inefficient extraction of the product. | Use a continuous liquid-liquid extractor for more efficient extraction of the water-soluble product.[1] | |
| High Levels of 4-chloro-3-hydroxybutyronitrile Byproduct | Insufficient reaction time for the second nucleophilic substitution. | As this is an intermediate in the reaction, ensure the reaction is allowed to proceed for a sufficient duration to allow for its conversion to the final product.[2][3] |
| Formation of 4-hydroxycrotononitrile Byproduct | Elimination reaction favored under certain conditions. | While specific conditions favoring its formation are not detailed in the provided results, maintaining optimal temperature and pH may help minimize this byproduct. |
| Decomposition of Product During Distillation | Presence of basic salt impurities. | Ensure the ethyl acetate extract is extensively dried over anhydrous magnesium sulfate for an extended period (e.g., 18 hours) before filtration and distillation to precipitate and remove all traces of basic salts.[1] |
| Runaway Exothermic Reaction | The reaction between epichlorohydrin and cyanide is highly exothermic. | Add the epichlorohydrin dropwise to the cyanide solution while vigorously stirring and maintaining the temperature below 30°C. Careful monitoring of the reaction temperature is critical.[1] |
| Polymerization of Cyanide | High pH. | While a basic pH is necessary for the reaction, excessively high pH can promote the polymerization of cyanide. A pH of around 10 has been noted as a condition where this may increase.[5] |
Experimental Protocols
Synthesis of 3-Hydroxyglutaronitrile from Epichlorohydrin and Potassium Cyanide[1]
This procedure is adapted from Organic Syntheses.
Materials:
-
Epichlorohydrin
-
Potassium Cyanide (KCN)
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
A solution of 1.1 g of magnesium sulfate heptahydrate in 350 ml of water is prepared in a 2-liter three-necked flask equipped with a mechanical stirrer and a thermometer.
-
The flask is cooled in an ice-salt bath to 10°C.
-
143 g (2.20 moles) of potassium cyanide is added in one portion, and the mixture is stirred for 45 minutes at 8–12°C.
-
102 g (1.10 moles) of epichlorohydrin is added dropwise over 1 hour, maintaining the temperature at 8–12°C.
-
The mixture is stirred for an additional 24 hours at room temperature.
-
The reaction mixture is then continuously extracted with 1 liter of ethyl acetate for 48 hours.
-
The ethyl acetate extract is dried over anhydrous magnesium sulfate for 18 hours and then filtered.
-
The solvent is removed under reduced pressure on a steam bath.
-
The residual oil is distilled rapidly under reduced pressure. A forerun containing byproducts is collected at 90–115°C (0.4 mm), and the 3-Hydroxyglutaronitrile is collected at 155–160°C (0.4 mm).
Visualizations
Caption: Reaction pathway for the synthesis of 3-Hydroxyglutaronitrile.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20100029898A1 - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 3. PROCESS FOR THE SYNTHESIS OF 3-HYDROXYGLUTARONITRILE - Patent 2102151 [data.epo.org]
- 4. CN101553462A - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2009026091A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
Removal of 4-chloro-3-hydroxybutyronitrile from 3-Hydroxypentanedinitrile
Welcome to the Technical Support Center for the purification of 3-hydroxypentanedinitrile. This guide is intended for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the removal of the common impurity, 4-chloro-3-hydroxybutyronitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing 4-chloro-3-hydroxybutyronitrile from this compound?
A1: Based on the significant difference in their boiling points, vacuum distillation is the most effective and scalable method for the primary purification of this compound from the more volatile 4-chloro-3-hydroxybutyronitrile impurity. For achieving very high purity, flash column chromatography can be employed as a subsequent purification step.
Q2: Why is vacuum distillation recommended over simple distillation at atmospheric pressure?
A2: this compound has a high boiling point and is prone to decomposition at elevated temperatures.[1] Vacuum distillation allows for the distillation to be performed at a much lower temperature, thus preventing thermal degradation of the desired product.[2][3]
Q3: My this compound appears to be degrading during flash chromatography on silica gel. What can I do to prevent this?
A3: Nitriles can be susceptible to hydrolysis on the acidic surface of silica gel. To mitigate degradation, you can deactivate the silica gel by pre-treating the column with a solvent system containing 1-3% triethylamine. Alternatively, using a less acidic stationary phase like neutral or basic alumina can be beneficial.
Q4: I am having difficulty visualizing my compounds on a TLC plate. What visualization techniques are effective for these nitriles?
A4: As these compounds may not be strongly UV-active, visualization can be challenging. Staining with potassium permanganate (KMnO4) solution is an effective method for visualizing hydroxylated compounds. Iodine vapor can also be used, though it may be less sensitive.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Vacuum Distillation Issues
| Problem | Possible Cause | Solution |
| No distillate is being collected at the expected temperature. | The vacuum level is not low enough. | Check all connections for leaks. Ensure the vacuum pump is operating efficiently and the vacuum grease on joints is properly applied.[4] |
| The heating mantle temperature is too low. | Gradually increase the temperature of the heating bath. The bath temperature should typically be 20-30°C higher than the boiling point of the liquid at the given pressure.[1] | |
| The distillation is very slow. | Inefficient heat transfer. | Ensure the distilling flask is appropriately sized (ideally half to two-thirds full) and that the heating mantle provides even heating. Insulate the distillation head with glass wool or aluminum foil to minimize heat loss.[3] |
| The product is discolored or appears to have decomposed. | The distillation temperature is too high. | Improve the vacuum to further lower the boiling point. Ensure a stir bar is used for even heating and to prevent bumping, which can lead to localized overheating.[3] |
| The pressure is fluctuating during distillation. | The vacuum source is unstable (e.g., water aspirator with varying water flow). | Use a vacuum regulator to maintain a constant pressure.[2] If using a water aspirator, ensure a consistent water flow rate. |
Flash Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the two compounds. | The solvent system is not optimal. | Systematically vary the polarity of the eluent. A gradient elution from a less polar to a more polar solvent system may be necessary to achieve good separation. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly to avoid channeling. | |
| The compound is eluting too quickly (high Rf). | The eluent is too polar. | Decrease the proportion of the polar solvent in your mobile phase. |
| The compound is not eluting from the column (low Rf). | The eluent is not polar enough. | Increase the proportion of the polar solvent. For very polar compounds, adding a small percentage of methanol to the eluent can be effective.[5] |
| Streaking or tailing of spots on TLC and broad peaks during column chromatography. | The compound is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.[6] |
| The sample was overloaded on the column. | Use a larger column or reduce the amount of sample being purified. |
Quantitative Data
The following table summarizes the key physical properties of this compound and 4-chloro-3-hydroxybutyronitrile, which are critical for designing the separation protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point |
| This compound | C5H6N2O | 110.11 | 202-203 °C @ 11 Torr[7] |
| 4-Chloro-3-hydroxybutyronitrile | C4H6ClNO | 119.55 | ~110 °C @ 1 mmHg |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol describes the removal of the lower-boiling 4-chloro-3-hydroxybutyronitrile from the higher-boiling this compound.
Methodology:
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using dry glassware. Use a round-bottom flask of an appropriate size (the crude mixture should fill it to about half to two-thirds of its volume).
-
Include a magnetic stir bar in the distillation flask.
-
Use a short path distillation head or a Vigreux column for efficient separation.
-
Ensure all ground glass joints are lightly greased with vacuum grease.
-
Connect the apparatus to a vacuum trap, which is then connected to a vacuum pump. A manometer should be placed between the trap and the pump to monitor the pressure.
-
-
Distillation Procedure:
-
Place the crude mixture of this compound and 4-chloro-3-hydroxybutyronitrile into the distillation flask.
-
Begin stirring and slowly evacuate the system.
-
Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle.
-
Collect the initial fraction (forerun), which will primarily be 4-chloro-3-hydroxybutyronitrile. The head temperature should remain relatively constant during this phase.
-
After the 4-chloro-3-hydroxybutyronitrile has been distilled, the temperature at the distillation head will drop.
-
Increase the heating mantle temperature to distill the this compound. Collect the fraction that distills at a constant temperature and pressure. This is the purified product.
-
Stop the distillation before the flask is completely dry to prevent the formation of non-volatile residues.
-
Allow the apparatus to cool to room temperature before venting the system to atmospheric pressure.
-
Expected Purity and Yield:
-
Purity: >95% (as determined by GC or NMR).
-
Yield: 80-90% (dependent on the initial concentration of the impurity).
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for obtaining highly pure this compound, potentially after an initial distillation.
Methodology:
-
Solvent System Selection:
-
Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. The ideal system should give the this compound an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the partially purified this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
If the separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Expected Purity and Yield:
-
Purity: >99% (as determined by GC or NMR).
-
Yield: 70-85% (from the chromatography step).
Visualizations
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Workflow for the high-purity purification of this compound by flash chromatography.
References
Technical Support Center: Synthesis of Crotonaldehyde Cyanohydrin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of crotonaldehyde cyanohydrin, with a primary focus on preventing the formation of the undesired 1,4-addition byproduct, 4-oxobutyronitrile.
Troubleshooting Guide
Issue: Low Yield of 4-Hydroxycrotononitrile and Formation of Byproducts
The primary challenge in the synthesis of 4-hydroxycrotononitrile (the desired 1,2-addition product) from crotonaldehyde is the competing formation of 4-oxobutyronitrile (the 1,4-addition or conjugate addition product). The regioselectivity of the cyanide addition is highly dependent on the reaction conditions.
Understanding the Competing Reaction Pathways:
The reaction of crotonaldehyde with a cyanide source can proceed via two main pathways:
-
1,2-Addition (Kinetic Product): Nucleophilic attack of the cyanide ion on the carbonyl carbon, leading to the formation of 4-hydroxycrotononitrile. This pathway is generally favored under kinetic control (lower temperatures, shorter reaction times).
-
1,4-Addition (Thermodynamic Product): Nucleophilic attack of the cyanide ion on the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate that, upon protonation, gives 4-oxobutyronitrile. This pathway is favored under thermodynamic control (higher temperatures, longer reaction times, and basic conditions) as the 1,4-adduct is often more stable.[1][2][3][4][5]
Visualizing the Reaction Pathways:
Caption: Competing 1,2- and 1,4-addition pathways of cyanide to crotonaldehyde.
Strategies to Promote 1,2-Addition and Minimize 1,4-Addition:
| Parameter | Recommendation to Favor 1,2-Addition (4-Hydroxycrotononitrile) | Rationale |
| Temperature | Maintain low temperatures (e.g., -78°C to 0°C). | The 1,2-addition has a lower activation energy and is favored kinetically at lower temperatures.[2][3][4][5] Higher temperatures provide enough energy to overcome the activation barrier for the more stable 1,4-adduct and can lead to the reversal of the 1,2-addition. |
| Reaction Time | Keep the reaction time as short as possible. | Prolonged reaction times can allow the initially formed kinetic 1,2-product to revert to the starting materials and subsequently form the more stable thermodynamic 1,4-product. |
| pH / Catalyst | Use a slightly acidic to neutral pH (around 4-5) or employ a Lewis acid catalyst. | Basic conditions promote the reversibility of the 1,2-addition, leading to the formation of the 1,4-adduct.[1][6][7][8] A slightly acidic medium ensures the presence of HCN as the proton source without excessively protonating the cyanide nucleophile.[8][9] Lewis acids can activate the carbonyl group, favoring the 1,2-addition. |
| Cyanide Source | Use trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst. | TMSCN is a less basic cyanide source than alkali metal cyanides (NaCN, KCN), which can help to suppress base-catalyzed side reactions.[10] |
Experimental Protocols
Protocol 1: General Procedure for Kinetically Controlled Cyanohydrin Formation
This protocol aims to maximize the formation of 4-hydroxycrotononitrile by favoring the 1,2-addition pathway under kinetic control.
Materials:
-
Crotonaldehyde
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Acetic acid
-
Diethyl ether (or other suitable aprotic solvent)
-
Water
-
Ice-salt bath or dry ice-acetone bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve crotonaldehyde in diethyl ether.
-
Cooling: Cool the reaction mixture to the desired low temperature (e.g., -10°C) using an ice-salt bath.
-
Cyanide Solution Preparation: In a separate flask, prepare a solution of sodium cyanide in water.
-
Addition of Cyanide: Slowly add the sodium cyanide solution to the cooled solution of crotonaldehyde via the dropping funnel while maintaining the low temperature.
-
Acidification: After the addition is complete, slowly add a solution of acetic acid in diethyl ether to the reaction mixture. The pH should be maintained in the slightly acidic range (pH 4-5).[8][9]
-
Quenching and Workup: Once the reaction is complete (monitored by TLC or GC), quench the reaction by pouring it into a cold, dilute aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Visualizing the Experimental Workflow:
Caption: Workflow for the kinetically controlled synthesis of 4-hydroxycrotononitrile.
Frequently Asked Questions (FAQs)
Q1: What is the main byproduct in the synthesis of 4-hydroxycrotononitrile from crotonaldehyde?
A1: The main byproduct is typically 4-oxobutyronitrile, which results from the 1,4-addition (conjugate addition) of the cyanide ion to the α,β-unsaturated system of crotonaldehyde.[1]
Q2: How can I monitor the progress of the reaction and the formation of byproducts?
A2: You can monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you can use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired product, and the byproduct. For GC analysis, you may need to derivatize the hydroxyl group of the cyanohydrin to improve its thermal stability.
Q3: What is the role of pH in this reaction?
A3: The pH is a critical parameter. A slightly acidic pH (around 4-5) is optimal because it provides a source of protons (from HCN) to protonate the intermediate alkoxide to form the cyanohydrin, while still maintaining a sufficient concentration of the nucleophilic cyanide ion.[8][9][11] Strongly basic conditions can lead to the reversal of the 1,2-addition and favor the formation of the more stable 1,4-addition product.[1][6]
Q4: Can I use a catalyst to improve the selectivity for 4-hydroxycrotononitrile?
A4: Yes, Lewis acid catalysts can be used to enhance the selectivity for the 1,2-addition product. Lewis acids coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby promoting the nucleophilic attack at that position.
Q5: How can I confirm the structure of my product and identify any byproducts?
A5: The structure of the product and any byproducts can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The characteristic signals for the hydroxyl group, the nitrile group, and the vinyl protons in 4-hydroxycrotononitrile can be used for its identification.
Q6: Are there any safety precautions I should take when working with cyanides?
A6: Yes, cyanide and its compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. All cyanide waste must be quenched and disposed of according to your institution's safety protocols.
References
- 1. organicreactions.org [organicreactions.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 7. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimizing 3-Hydroxypentanedinitrile Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the productivity of 3-Hydroxypentanedinitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound, a type of β-hydroxy nitrile, is through the ring-opening of an epoxide with a cyanide source.[1][2][3] A common starting material is epichlorohydrin, which reacts with an excess of an alkali cyanide (e.g., sodium or potassium cyanide) to yield the desired product.[4] Another approach involves the epoxidation of allyl cyanide followed by reaction with a cyanide source.[5]
Q2: What is the primary mechanism of this reaction?
A2: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The cyanide ion (CN⁻) acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack leads to the opening of the three-membered ring and the formation of an alkoxide intermediate, which is subsequently protonated during workup to yield the hydroxyl group.[3][6]
Q3: Why is regioselectivity a concern in this synthesis?
A3: With unsymmetrical epoxides, the cyanide can attack either of the two carbon atoms of the ring. Under basic or neutral conditions, the attack typically occurs at the sterically less hindered carbon atom.[3][4] However, under acidic conditions or with the use of certain Lewis acid catalysts, the regioselectivity can be altered, potentially leading to the formation of isomeric byproducts.[3][4]
Q4: How can the nitrile groups be unintentionally modified during the reaction or workup?
A4: Nitrile groups are susceptible to hydrolysis under harsh acidic or basic conditions, especially when heated.[7][8] This can lead to the formation of amide or carboxylic acid impurities. It is crucial to maintain controlled pH and temperature during the reaction and purification steps to preserve the nitrile functionalities.
Q5: What are the recommended purification techniques for this compound?
A5: Due to the presence of both polar hydroxyl and nitrile groups, this compound is a relatively polar molecule. Purification can be achieved through methods such as vacuum distillation or column chromatography. For similar hydroxynitrile compounds, wiped molecular distillation has also been shown to be effective in achieving high purity.[9] Recrystallization may also be a viable option if the product is a solid at room temperature.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Dehydration of the alcohol product.[4] 4. Inefficient purification. | 1. Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary. 2. Optimize the reaction temperature; for many epoxide openings with cyanide, room temperature to gentle heating is sufficient. 3. Use buffered conditions or avoid overly acidic/basic conditions during workup to prevent elimination reactions. 4. Choose an appropriate purification method (e.g., vacuum distillation, column chromatography) and optimize the conditions. |
| Presence of Isomeric Byproducts | Incorrect regioselectivity of the epoxide opening. | 1. Ensure the reaction is run under conditions that favor the desired regioselectivity (typically basic conditions for attack at the least substituted carbon). 2. Avoid strong Lewis acids if they promote the formation of the undesired isomer. |
| Formation of Amide or Carboxylic Acid Impurities | Hydrolysis of the nitrile groups.[7][8] | 1. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. 2. Use mild conditions for workup and purification. A neutral or slightly acidic wash may be preferable to a strong base wash. |
| Formation of Polymeric Material | 1. Polymerization of the epoxide starting material under acidic or basic conditions. 2. Side reactions at high temperatures. | 1. Control the rate of addition of reagents and maintain a consistent temperature. 2. Ensure the reaction temperature does not exceed the stability limit of the reactants and product. |
| Difficulty in Product Isolation | The product is highly soluble in the aqueous phase. | 1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product. |
Experimental Protocols
Representative Protocol for this compound Synthesis
Disclaimer: This is a representative protocol based on general methods for the synthesis of β-hydroxynitriles. Researchers should conduct their own risk assessment and optimization.
Materials:
-
Epichlorohydrin
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH₄Cl)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a well-ventilated fume hood, prepare a solution of sodium cyanide in a mixture of water and methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.
-
Add a solution of ammonium chloride in water to the cyanide solution to act as a buffer.
-
Slowly add epichlorohydrin to the cooled cyanide solution dropwise over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 6. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Phase Transfer Catalysis in 3-Hydroxypentanedinitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the synthesis of 3-Hydroxypentanedinitrile using phase transfer catalysis (PTC). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a phase transfer catalyst in the synthesis of this compound?
A1: In the synthesis of this compound from formaldehyde and acrylonitrile, the reaction is typically base-catalyzed. Formaldehyde exists in an aqueous phase, while acrylonitrile has limited water solubility and prefers an organic phase. A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide anion (from a base like sodium hydroxide) from the aqueous phase to the organic phase. This allows for the deprotonation of an activated intermediate, enabling the nucleophilic attack on formaldehyde and subsequent reaction with acrylonitrile to form the desired product.
Q2: Which type of phase transfer catalyst is most effective for this synthesis?
A2: Quaternary ammonium salts are commonly employed as phase transfer catalysts for this type of reaction.[1] Catalysts like Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Hydroxide (TBAOH), and Benzyltriethylammonium Chloride (BTEAC) are often effective. The choice of catalyst can influence reaction rate and yield, and empirical optimization is recommended.
Q3: What are the common side reactions in the synthesis of this compound?
A3: The most prevalent side reaction is the polymerization of acrylonitrile, which can be initiated by the base catalyst. This can lead to low yields and difficult purification. Other potential side reactions include the Cannizzaro reaction of formaldehyde under strongly basic conditions and the formation of cyanohydrin derivatives.
Q4: How can I minimize the polymerization of acrylonitrile?
A4: To minimize polymerization, it is crucial to maintain a low reaction temperature (typically 0-10 °C), ensure slow, controlled addition of acrylonitrile, and use a polymerization inhibitor like hydroquinone if necessary. The concentration of the base should also be carefully controlled.
Q5: What is a typical work-up procedure for this reaction?
A5: A standard work-up involves neutralizing the basic catalyst with a dilute acid (e.g., HCl or acetic acid). The organic layer is then separated, washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective phase transfer of the hydroxide ion.2. Catalyst poisoning.3. Incorrect stoichiometry of reactants.4. Insufficient reaction time or temperature. | 1. Ensure the chosen phase transfer catalyst is appropriate. Consider screening different quaternary ammonium salts.2. Use high-purity reagents and solvents. Ensure the catalyst is not degraded.3. Carefully check the molar ratios of formaldehyde, acrylonitrile, and the base.4. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. A modest increase in temperature may be necessary, but be cautious of increased side reactions. |
| Formation of a White Precipitate or Polymer | 1. Uncontrolled polymerization of acrylonitrile.2. Reaction temperature is too high.3. Acrylonitrile added too quickly.4. Base concentration is too high. | 1. Add a polymerization inhibitor (e.g., hydroquinone) to the acrylonitrile before starting the reaction.2. Maintain a low reaction temperature (0-10 °C) using an ice bath.3. Add acrylonitrile dropwise with vigorous stirring.4. Reduce the concentration of the base catalyst. |
| Difficult Product Isolation/Purification | 1. Presence of high-boiling point impurities.2. Emulsion formation during work-up.3. Contamination with the phase transfer catalyst. | 1. Purify the crude product by vacuum distillation or column chromatography.2. Add a saturated brine solution to help break the emulsion during the aqueous work-up.3. Select a phase transfer catalyst that can be easily removed during work-up (e.g., by washing with water). |
| Inconsistent Results | 1. Variability in the quality of reagents.2. Inconsistent reaction conditions (temperature, stirring rate).3. Moisture contamination. | 1. Use reagents from a reliable source and of consistent purity.2. Precisely control the reaction temperature and maintain a consistent and vigorous stirring rate to ensure efficient mixing of the phases.3. Use anhydrous solvents and dry glassware to prevent unwanted side reactions. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound using a Phase Transfer Catalyst
Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.
Materials:
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Formaldehyde (37% aqueous solution)
-
Acrylonitrile (with inhibitor, e.g., hydroquinone)
-
Tetrabutylammonium Bromide (TBAB)
-
Sodium Hydroxide (NaOH)
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Dichloromethane (CH₂Cl₂)
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Hydrochloric Acid (HCl), 1M
-
Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add formaldehyde solution (1.0 eq) and a solution of NaOH (0.1 eq) in water.
-
Add the phase transfer catalyst, Tetrabutylammonium Bromide (TBAB) (0.05 eq), to the aqueous mixture.
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Cool the flask to 0-5 °C in an ice bath.
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Dissolve acrylonitrile (2.0 eq) in dichloromethane and add it to the dropping funnel.
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Add the acrylonitrile solution dropwise to the stirred aqueous mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
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After the addition is complete, continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Once the reaction is complete, neutralize the mixture by adding 1M HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (2 x 50 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude this compound by vacuum distillation or column chromatography.
Data Presentation
The following tables present hypothetical yet representative data to illustrate the impact of different reaction parameters on the yield of this compound.
Table 1: Effect of Different Phase Transfer Catalysts on Product Yield
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TBAB (5) | 25 | 24 | 75 |
| 2 | BTEAC (5) | 25 | 24 | 68 |
| 3 | TBAOH (5) | 25 | 24 | 72 |
| 4 | None | 25 | 24 | <10 |
Table 2: Influence of Reaction Temperature on Product Yield
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TBAB (5%) | 0-5 | 24 | 65 |
| 2 | TBAB (5%) | 25 | 24 | 75 |
| 3 | TBAB (5%) | 40 | 24 | 70 (with increased polymer formation) |
Visualizations
Caption: Reaction mechanism of this compound synthesis via PTC.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 3-Hydroxyglutaronitrile (3-HGN) using Ionic Liquids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ionic liquids to enhance the synthesis of 3-Hydroxyglutaronitrile (3-HGN).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-HGN in the presence of ionic liquids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Cyanide Source: The cyanide salt (e.g., KCN, NaCN) may have degraded due to improper storage or handling. 2. Incorrect pH: The pH of the aqueous phase may be too low, preventing the effective reaction of the cyanide nucleophile. 3. Low Reaction Temperature: The reaction temperature may be insufficient to drive the reaction to completion. 4. Poor Phase Mixing: In a biphasic system, inefficient stirring can limit the interfacial reaction between the reactants. | 1. Use Fresh Cyanide Source: Ensure the cyanide salt is fresh and has been stored in a dry, tightly sealed container. 2. Adjust pH: The initial pH of the aqueous cyanide solution should be adjusted to a range of 8 to 10.[1] 3. Optimize Temperature: A suitable temperature range for the reaction is between 45°C and 65°C.[2] 4. Ensure Vigorous Stirring: Use a magnetic stirrer or overhead stirrer at a speed that ensures good mixing of the aqueous and ionic liquid phases. |
| Formation of Significant Byproducts | 1. High Reaction Temperature: Elevated temperatures can promote the formation of byproducts such as 4-hydroxycrotononitrile. 2. High pH: A pH above 12 can lead to the degradation of the intermediate 4-halo-3-hydroxy-butanenitrile.[1] 3. Incorrect Stoichiometry: An improper ratio of cyanide to the starting material (epihalohydrin or 4-halo-3-hydroxy-butanenitrile) can lead to incomplete reaction and side reactions. | 1. Control Temperature: Maintain the reaction temperature within the recommended range of 45°C to 65°C.[2] 2. Control pH: Maintain the pH of the reaction mixture below 12. This can be achieved by the portion-wise or continuous addition of the cyanide source.[1][2] 3. Use Appropriate Stoichiometry: A slight excess of the cyanide source is typically used. The total amount of cyanide added should be at least 2.05 moles per mole of epihalohydrin.[2] |
| Difficulty in Product Isolation/Purification | 1. Emulsion Formation: Vigorous stirring of the biphasic mixture can sometimes lead to the formation of a stable emulsion, making layer separation difficult. 2. Product Distribution: The 3-HGN product is primarily in the aqueous phase, but some may remain in the ionic liquid phase.[2] 3. Co-elution during Chromatography: Byproducts may have similar polarities to 3-HGN, leading to co-elution during column chromatography. | 1. Break Emulsion: Allow the mixture to stand for a longer period. The addition of a small amount of brine can also help to break the emulsion. 2. Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, THF) to ensure complete recovery of the product.[2] 3. Optimize Chromatography: Use a suitable solvent system for column chromatography (e.g., hexanes:ethyl acetate) and consider using a gradient elution to improve separation.[1] |
| Ionic Liquid Phase is Difficult to Handle | 1. High Viscosity: Some ionic liquids can be highly viscous at room temperature, making them difficult to stir and transfer. 2. Water Miscibility: Some ionic liquids are water-miscible, which would prevent the formation of a biphasic system. | 1. Gentle Heating: Slightly warming the ionic liquid can reduce its viscosity. 2. Select a Hydrophobic Ionic Liquid: For a biphasic system, it is crucial to use a water-immiscible ionic liquid such as those with hexafluorophosphate (PF6⁻) or bis(trifluoromethylsulfonyl)imide (Tf2N⁻) anions.[2] |
Frequently Asked Questions (FAQs)
Q1: Why should I use an ionic liquid for the synthesis of 3-Hydroxyglutaronitrile?
A1: The use of an ionic liquid as a co-solvent with water in the synthesis of 3-HGN has been shown to increase both productivity and selectivity.[2] Ionic liquids can enhance the rate of nucleophilic substitution reactions and can facilitate the separation of the product.
Q2: What type of ionic liquid is most suitable for this synthesis?
A2: For creating a biphasic system with water, a hydrophobic ionic liquid is preferred.[2] Imidazolium-based ionic liquids with the hexafluorophosphate (PF6⁻) anion, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF6), have been successfully used.[1][2]
Q3: What are the starting materials for the synthesis of 3-HGN using ionic liquids?
A3: The synthesis can be initiated from either an epihalohydrin (like epichlorohydrin) or a 4-halo-3-hydroxy-butanenitrile.[2]
Q4: How is the 3-HGN product typically purified from the reaction mixture?
A4: After the reaction, the aqueous and ionic liquid layers are separated. The 3-HGN product, which is predominantly in the aqueous phase, is extracted using an organic solvent such as ethyl acetate or THF.[2] The combined organic extracts are then concentrated, and the final purification is typically achieved by column chromatography.[1][2]
Q5: Can the ionic liquid be recycled and reused?
A5: Yes, a key advantage of using ionic liquids is their potential for recycling. After separation from the aqueous phase, the ionic liquid can be recovered and potentially reused in subsequent reactions, which can improve the overall cost-effectiveness and sustainability of the process.
Quantitative Data Presentation
The following table summarizes the reported yields of 3-Hydroxyglutaronitrile synthesis using different imidazolium-based ionic liquids under similar reaction conditions.
| Ionic Liquid | Cation | Anion | Starting Material | Isolated Yield (%) |
| [BMIM]PF₆ | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | 4-chloro-3-hydroxy-butanenitrile | 80 |
| [HMIM]PF₆ | 1-Hexyl-3-methylimidazolium | Hexafluorophosphate | 4-chloro-3-hydroxy-butanenitrile | 80 |
| [BMIM][C₃F₇SO₃] | 1-Butyl-3-methylimidazolium | Nonafluorobutane-1-sulfonate | 4-chloro-3-hydroxy-butanenitrile | 82 |
Data sourced from patent literature describing the synthesis of 3-HGN.[1]
Experimental Protocols
Detailed Methodology for 3-HGN Synthesis using [BMIM]PF₆
This protocol is a representative example for the synthesis of 3-Hydroxyglutaronitrile in a biphasic water/ionic liquid system.
Materials:
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4-chloro-3-hydroxy-butanenitrile
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Potassium cyanide (KCN)
-
1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF₆)
-
Tetrabutylammonium iodide (TBAI) (optional phase transfer catalyst)
-
Deionized water
-
Ethyl acetate (or THF) for extraction
-
Hexanes and Ethyl acetate for column chromatography
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, create a biphasic mixture by adding deionized water and [BMIM]PF₆ in approximately a 1:1 volume ratio.[2]
-
Addition of Reactants: To the biphasic mixture, add 4-chloro-3-hydroxy-butanenitrile and the optional phase transfer catalyst, TBAI.
-
Initial Heating: Begin stirring the mixture and heat it to 45°C.
-
Portion-wise Addition of Cyanide: Add a small portion of potassium cyanide to the reaction mixture. Continue to add potassium cyanide in small portions every 30 minutes. This gradual addition helps to maintain the pH of the reaction mixture below 12.[1]
-
Reaction Completion: After the final addition of potassium cyanide, increase the reaction temperature to 65°C and continue stirring for two hours.[1]
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and allow the layers to separate.
-
Carefully separate the aqueous layer from the ionic liquid layer.
-
Extract the aqueous layer multiple times with ethyl acetate or THF.
-
The ionic liquid layer can also be extracted with brine once, and the aqueous extract combined with the main aqueous layer before extraction with the organic solvent.[1]
-
-
Drying and Concentration: Combine all the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a yellow oil.[2]
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure 3-Hydroxyglutaronitrile.[1][2]
Visualizations
Experimental Workflow for 3-HGN Synthesis
Caption: Workflow for the synthesis of 3-HGN using an ionic liquid.
References
Troubleshooting low yield in 3-Hydroxypentanedinitrile reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in 3-Hydroxypentanedinitrile synthesis. The following information assumes a common synthetic route involving a base-catalyzed reaction between formaldehyde and acetonitrile.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. What are the most common causes?
Low yields in this synthesis can often be traced back to several critical factors:
-
Suboptimal Catalyst Choice or Concentration: The base catalyst is crucial for the reaction. Using a base that is too weak may result in an incomplete reaction, while a base that is too strong or too concentrated can promote side reactions.[1][2]
-
Poor Temperature Control: The reaction is often exothermic.[1] Inadequate cooling can lead to the formation of unwanted byproducts and polymerization of the starting materials, resulting in a dark, viscous reaction mixture.[3][4]
-
Presence of Water: Moisture can interfere with the catalyst and promote the hydrolysis of the nitrile groups in the product to form amides or carboxylic acids, especially during workup.[5][6][7]
-
Incorrect Stoichiometry: The molar ratio of formaldehyde to acetonitrile is a key parameter that must be optimized to prevent the formation of poly-addition products.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. It is essential to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q2: I am observing significant byproduct formation. What are the likely side reactions?
The primary side reactions that diminish the yield of this compound include:
-
Polymerization: Formaldehyde can self-polymerize, and acrylonitrile (if used as a reagent in a related synthesis) is prone to polymerization, especially at elevated temperatures or in the presence of strong bases.[1][3]
-
Hydrolysis: The dinitrile product is susceptible to hydrolysis, particularly under acidic or basic conditions during the workup phase. This can convert one or both nitrile groups into amides or carboxylic acids.[6][8][9]
-
Formation of Methyleneaminoacetonitrile: This can occur from the reaction of formaldehyde with aminoacetonitrile, which may be formed in situ.[10]
Q3: My reaction mixture is turning dark and viscous. What is happening and how can I prevent it?
A darkening and increasingly viscous reaction mixture is a strong indicator of polymerization or decomposition of the starting materials or product.[3] This is typically caused by:
-
Excessive Heat: Poor temperature control is the most common culprit. The reaction should be run in a vessel with efficient cooling, and reagents may need to be added slowly to manage the exotherm.
-
Prolonged Reaction Time: Heating the reaction for too long after it has reached completion can promote degradation.
-
High Catalyst Concentration: An overly high concentration of a strong base can accelerate polymerization pathways.
To prevent this, maintain strict temperature control (e.g., using an ice bath), monitor the reaction closely to determine the optimal endpoint, and carefully optimize the amount of catalyst used.[4]
Q4: What is the most effective method for purifying crude this compound?
The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common and effective techniques include:
-
Vacuum Distillation: For thermally stable compounds, vacuum distillation is an excellent method for separating the product from less volatile impurities and catalyst residues. Wiped molecular distillation is a particularly effective variant for achieving high purity.[11]
-
Column Chromatography: For smaller scales or when dealing with impurities of similar volatility, column chromatography using silica gel is a standard purification technique.
-
Extraction: An aqueous workup followed by extraction with a suitable organic solvent (like ethyl acetate or dichloromethane) is necessary to remove the catalyst and water-soluble impurities before final purification.[12]
Data Presentation: Optimizing Reaction Parameters
Optimizing reaction conditions is critical for maximizing yield. The following tables provide a summary of key parameters and their expected impact.
Table 1: Catalyst/Base Selection and Impact on Yield
| Catalyst Type | Examples | Typical Concentration | Advantages | Potential Issues & Low Yield Causes |
| Alkali Metal Hydroxides | NaOH, KOH | 0.1 - 1.0 mol% | Inexpensive, readily available. | Can promote hydrolysis and polymerization if not carefully controlled. |
| Alkali Metal Alkoxides | Sodium Ethoxide, Potassium tert-butoxide | 0.5 - 5.0 mol% | Strong bases, effective in anhydrous conditions. | Highly sensitive to moisture; can lead to side reactions if stoichiometry is not precise. |
| Quaternary Ammonium Hydroxides | Triton B, Benzyltrimethylammonium hydroxide | 0.1 - 2.0 mol% | Highly effective, often soluble in organic solvents.[1][2] | Can be more expensive; may require specific workup procedures for removal. |
| Basic Ion-Exchange Resins | Amberlite IRA-400 | N/A (Heterogeneous) | Easily removed by filtration, simplifies workup, can be reused.[13] | May have lower activity, requiring longer reaction times or higher temperatures. |
Table 2: Troubleshooting Guide for Reaction Parameters
| Parameter | Common Problem | Recommended Action | Expected Outcome |
| Temperature | Reaction mixture darkens; low yield. | Maintain temperature between 18-25°C using an ice bath; add reagents dropwise.[14] | Reduced polymerization and byproduct formation. |
| Solvent | Incomplete reaction; side reactions. | Ensure use of anhydrous solvents (e.g., ethanol, acetonitrile). | Minimizes hydrolysis of nitrile groups.[3] |
| Reaction Time | Starting material remains. | Monitor reaction by TLC/GC every hour. Extend time if necessary. | Drive reaction to completion without degrading the product. |
| Agitation | Inconsistent results; localized heating. | Use vigorous mechanical stirring to ensure a homogeneous mixture. | Improved heat transfer and consistent reaction rate. |
Visualized Guides and Workflows
Troubleshooting Low Yield
The following flowchart provides a logical sequence for diagnosing and resolving common causes of low product yield.
References
- 1. organicreactions.org [organicreactions.org]
- 2. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. philadelphia.edu.jo [philadelphia.edu.jo]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 13. asianpubs.org [asianpubs.org]
- 14. CN108794346A - The industrial production process of hydroxyacetonitrile - Google Patents [patents.google.com]
Stability issues of 3-Hydroxypentanedinitrile during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Hydroxypentanedinitrile during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a bifunctional molecule containing both a hydroxyl and a nitrile group. It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals. Its stability is crucial because degradation can lead to the formation of impurities, which may affect the yield, purity, and safety of the final product.
Q2: What are the primary stability concerns for this compound?
A2: Like other cyanohydrins, this compound is susceptible to degradation through several pathways:
-
Reversion to Starting Materials: The most common degradation pathway is the reversible decomposition back to the corresponding aldehyde or ketone and hydrogen cyanide (HCN). This can be catalyzed by heat or basic conditions.
-
Hydrolysis: The nitrile group can undergo hydrolysis, especially under acidic or basic conditions, to form a carboxylic acid or an amide intermediate.[1][2]
-
Oxidation: The hydroxyl group can be oxidized.
-
Polymerization: Although less common for this specific molecule, polymerization can be a concern for related compounds.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Based on general knowledge for cyanohydrins and related compounds, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation and reversion. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidation. |
| Light | Protected from light (amber vial) | Prevents photolytic degradation. |
| pH | Slightly acidic (if in solution) | Basic conditions can catalyze decomposition. |
Q4: I observe a decrease in the purity of my this compound sample over time. What could be the cause?
A4: A decrease in purity is likely due to chemical degradation. The most probable cause is reversion to the corresponding carbonyl compound and HCN, especially if the material has been exposed to elevated temperatures or basic conditions. Hydrolysis of the nitrile group is another possibility if the sample has been in contact with moisture, particularly in the presence of acidic or basic catalysts.
Q5: How can I monitor the stability of my this compound sample?
A5: A stability-indicating analytical method is required to monitor the purity of your sample and detect any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. It is crucial to develop a method that separates the intact this compound from all potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for purity assessment and structure elucidation of impurities.[3]
Troubleshooting Guide
This guide provides a systematic approach to investigating and resolving stability issues with this compound.
Problem: Unexpected Impurities Detected in a Stored Sample
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected impurities.
Step-by-Step Guide:
-
Verify Storage Conditions: Confirm that the sample has been stored according to the recommended conditions (2-8°C, protected from light, under an inert atmosphere).
-
Characterize Impurities: Use analytical techniques such as HPLC-MS and NMR to identify the structure of the unknown impurities. This will provide clues about the degradation pathway.
-
Perform Forced Degradation Study: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[4]
-
Compare Degradation Profiles: Compare the impurity profile of your stored sample with the profiles from the forced degradation study. A match will help pinpoint the cause of degradation (e.g., if the impurity matches a product from the acid hydrolysis study, it suggests contamination with acid).
-
Identify Root Cause: Based on the comparison, determine the likely cause of the instability (e.g., improper storage, contamination).
-
Implement Corrective Actions: Adjust storage conditions, handling procedures, or experimental protocols to prevent future degradation.
Experimental Protocols
Protocol 1: Establishing a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately assessing the purity of this compound and separating it from its degradation products.
Experimental Workflow
Caption: Workflow for HPLC method development and validation.
Methodology:
-
Forced Degradation:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Dissolve in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 48 hours.
-
-
HPLC Method Development (Example Starting Conditions):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) and optimize to achieve separation of all peaks.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (or other suitable wavelength)
-
Column Temperature: 30°C
-
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]
Protocol 2: Long-Term Stability Study
This protocol outlines how to conduct a long-term stability study to determine the shelf-life of this compound under defined storage conditions.
Study Design
| Condition | Temperature | Relative Humidity | Time Points (Months) |
| Long-Term | 2-8°C | Ambient | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated | 25°C ± 2°C | 60% ± 5% RH | 0, 3, 6 |
| Stress | 40°C ± 2°C | 75% ± 5% RH | 0, 3, 6 |
Methodology:
-
Sample Preparation: Aliquot a sufficient quantity of this compound from a single batch into amber glass vials.
-
Storage: Place the vials in stability chambers maintained at the conditions specified in the table above.
-
Analysis: At each time point, remove a vial from each condition and analyze the sample using the validated stability-indicating HPLC method.
-
Data Evaluation: Record the purity of the main peak and the levels of any degradation products. A significant change is typically defined as a >5% decrease in purity or the appearance of a significant impurity.
Signaling Pathway of Degradation
The primary degradation pathway for this compound is the reversion to its precursors, which can be influenced by environmental factors.
Caption: Factors influencing the primary degradation of this compound.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 3-Hydroxypentanedinitrile: A Spectroscopic Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structural characteristics is paramount. This guide provides a comparative analysis of the spectroscopic data for 3-hydroxypentanedinitrile, with a focus on its ¹H NMR spectrum. To offer a practical reference, this data is compared with the experimental data of the structurally related compound, 3-hydroxypropionitrile.
Spectroscopic Data Comparison
The following table summarizes the predicted ¹H NMR data for this compound and the experimental data for 3-hydroxypropionitrile. Additional experimental data for 3-hydroxypropionitrile from other common analytical techniques are also included to provide a broader comparative context.
| Analytical Technique | This compound (Predicted/Theoretical) | 3-Hydroxypropionitrile (Experimental) |
| ¹H NMR | Chemical Shift (δ ppm) , Multiplicity , Integration - 4.01, p, 1H (CH-OH)- 2.70, t, 2H (CH₂-CN)- 1.81, q, 2H (CH₂-CH₃)- 1.05, t, 3H (CH₃)- Signal for OH proton is variable | Chemical Shift (δ ppm) , Multiplicity , Integration - 3.85, t, 2H (CH₂-OH)[1]- 3.44, s, 1H (OH)[1]- 2.61, t, 2H (CH₂-CN)[1] |
| ¹³C NMR | Predicted data not readily available | Chemical Shift (δ ppm) - 118.0 (CN)- 58.0 (CH₂-OH)- 25.0 (CH₂-CN) |
| IR Spectroscopy | Expected peaks:- ~3400 cm⁻¹ (O-H stretch)- ~2250 cm⁻¹ (C≡N stretch)- ~2950 cm⁻¹ (C-H stretch) | Major peaks observed at:- 3420 cm⁻¹ (O-H stretch)- 2250 cm⁻¹ (C≡N stretch)- 2940, 2880 cm⁻¹ (C-H stretch) |
| Mass Spectrometry | Expected [M+H]⁺ = 111.0811 | m/z peaks at:- 71 ([M]⁺)- 42, 31 |
Structural Elucidation and ¹H NMR Signal Assignment
The chemical structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The following diagram illustrates the molecule's structure and the predicted assignment of its proton signals.
Figure 1. Chemical structure of this compound with predicted ¹H NMR assignments.
Experimental Protocol: ¹H NMR Spectroscopy
The following provides a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's sample gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is typically an automated process on modern spectrometers.
-
Set the appropriate acquisition parameters, including:
-
Number of scans (typically 8-16 for a routine ¹H spectrum)
-
Spectral width (e.g., -2 to 12 ppm)
-
Acquisition time (typically 2-4 seconds)
-
Relaxation delay (typically 1-5 seconds)
-
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
References
Comparative Analysis of 13C NMR Chemical Shifts for 3-Hydroxyglutaronitrile
For Immediate Release
This guide provides a comparative analysis of the 13C NMR chemical shifts for 3-hydroxyglutaronitrile, offering valuable data for researchers, scientists, and professionals in drug development. The data presented herein is based on predicted values, which serve as a reliable estimate in the absence of extensive experimental data. These predictions are compared against established chemical shift ranges for analogous functional groups.
Introduction to 13C NMR Spectroscopy in Functional Group Analysis
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) providing information about its electronic environment. This makes it an invaluable tool for identifying functional groups and elucidating molecular structure. For a molecule like 3-hydroxyglutaronitrile, which contains a nitrile and a secondary alcohol functional group, 13C NMR provides a clear spectral signature for each carbon atom.
Predicted 13C NMR Chemical Shifts for 3-Hydroxyglutaronitrile
Due to the limited availability of direct experimental spectra for 3-hydroxyglutaronitrile, the following chemical shifts have been generated using computational prediction tools. These tools utilize extensive databases of known chemical shifts and sophisticated algorithms to estimate the resonance of each carbon atom. The predicted values provide a strong foundation for spectral interpretation and comparison.
| Carbon Atom | Predicted Chemical Shift (ppm) | Functional Group |
| C1 (CN) | 118.5 | Nitrile |
| C2 (CH2) | 28.0 | Methylene |
| C3 (CHOH) | 65.2 | Secondary Alcohol |
| C4 (CH2) | 35.5 | Methylene |
| C5 (CN) | 118.5 | Nitrile |
Comparison with Alternative Compounds and General Chemical Shift Ranges
To contextualize the predicted data for 3-hydroxyglutaronitrile, it is useful to compare it with the known 13C NMR chemical shift ranges for its constituent functional groups and with simpler molecules containing these functionalities.
| Functional Group/Compound | Carbon Atom | Typical Experimental Chemical Shift Range (ppm) |
| Nitriles | C ≡N | 115 - 130[1][2] |
| Protons on carbons adjacent to a nitrile | 2 - 3[2] | |
| Secondary Alcohols | R₂C HOH | 50 - 80 |
| Propan-2-ol | CHOH | ~64 |
| CH₃ | ~25 | |
| Butan-2-ol | CHOH | ~69 |
| CH₂ | ~32 | |
| CH₃ (next to CHOH) | ~23 | |
| CH₃ (terminal) | ~10 |
The predicted chemical shift for the nitrile carbons (C1 and C5) in 3-hydroxyglutaronitrile at 118.5 ppm falls squarely within the typical range for nitrile carbons (115-130 ppm)[1][2]. Similarly, the carbon bearing the hydroxyl group (C3) is predicted at 65.2 ppm, which is consistent with the expected range for secondary alcohols (50-80 ppm). The methylene carbons (C2 and C4) are predicted in the alkane region, as expected.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for acquiring a 13C NMR spectrum of a compound like 3-hydroxyglutaronitrile.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the analyte (3-hydroxyglutaronitrile) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical and should be one in which the sample is fully soluble and which does not have signals that overlap with the signals of interest.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
2. NMR Spectrometer Setup:
-
The experiment is typically performed on a 300, 400, or 500 MHz NMR spectrometer.
-
The instrument should be properly tuned and shimmed for the specific sample and solvent to ensure optimal magnetic field homogeneity.
3. Acquisition Parameters for a Standard Proton-Decoupled 13C NMR Experiment:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Spectral Width: A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is generally sufficient to cover the entire range of 13C chemical shifts in most organic molecules.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is common to allow for sufficient relaxation of the carbon nuclei, especially quaternary carbons, although for routine spectra, a shorter delay may be used to save time.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans is required compared to 1H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration.
-
Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum. If the solvent contains tetramethylsilane (TMS), its signal is set to 0 ppm. Otherwise, the residual solvent signal can be used as a secondary reference.
-
Integrate the signals (note: in standard proton-decoupled 13C NMR, integration is generally not quantitative).
-
Identify and label the peak positions (chemical shifts).
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the 13C NMR analysis of 3-hydroxyglutaronitrile.
Caption: A flowchart illustrating the key stages of 13C NMR analysis.
References
Interpreting the Infrared Spectrum of 3-Hydroxypentanedinitrile: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is a cornerstone technique for functional group identification and structural elucidation. This guide provides a detailed interpretation of the IR spectrum of 3-hydroxypentanedinitrile, a molecule featuring both hydroxyl (-OH) and nitrile (-C≡N) functional groups. By comparing its expected spectral features with those of analogous compounds, this guide offers a practical framework for analyzing multifunctional molecules.
Predicted Infrared Spectrum Analysis of this compound
The structure of this compound contains three key functional groups whose vibrational modes are readily identifiable in an IR spectrum: the hydroxyl group (-OH), the nitrile group (-C≡N), and the alkane backbone (C-H and C-C bonds). The expected IR absorption bands are summarized below and compared with alternative molecules that isolate these functional groups.
| Functional Group | Vibrational Mode | This compound (Predicted, cm⁻¹) | 3-Pentanol (Experimental, cm⁻¹) | Pentanenitrile (Experimental, cm⁻¹) | 3-Hydroxypropionitrile (Experimental, cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | Strong, Broad: ~3500-3200 | Strong, Broad: ~3350 | N/A | Strong, Broad: ~3400 |
| Nitrile (-C≡N) | C≡N Stretch | Medium, Sharp: ~2250 | N/A | Strong, Sharp: ~2250 | Medium, Sharp: ~2260 |
| Alkane (C-H) | sp³ C-H Stretch | Medium-Strong: ~2950-2850 | Medium-Strong: ~2960-2870 | Medium-Strong: ~2960-2870 | Medium: ~2940-2880 |
| Hydroxyl (-OH) | C-O Stretch | Medium-Strong: ~1100-1000 | Strong: ~1115 | N/A | Strong: ~1060 |
Key Interpretive Points:
-
Hydroxyl (O-H) Stretch : The most prominent feature in the IR spectrum of this compound is expected to be a strong and broad absorption band in the 3500-3200 cm⁻¹ region.[1][2][3][4] This broadness is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[2][3][5] This characteristic band is clearly observed in the spectra of 3-pentanol and 3-hydroxypropionitrile.
-
Nitrile (C≡N) Stretch : A sharp, medium-intensity peak is anticipated around 2250 cm⁻¹.[6] This absorption is highly characteristic of the nitrile functional group.[6][7] While this bond is polar, its intensity can be variable. In aliphatic nitriles like pentanenitrile, this peak is typically strong and easily identifiable.[6][8]
-
sp³ C-H Stretch : Absorptions just below 3000 cm⁻¹ (typically in the 2950-2850 cm⁻¹ range) are due to the stretching vibrations of the carbon-hydrogen single bonds within the pentane backbone. These are present in almost all organic molecules.
-
C-O Stretch : The stretching vibration of the carbon-oxygen single bond of the secondary alcohol is expected to appear in the fingerprint region, typically between 1100 and 1000 cm⁻¹.[4] This peak is often strong and provides secondary evidence for the presence of the hydroxyl group.
Experimental Protocols
The acquisition of a high-quality IR spectrum is critical for accurate analysis. The following outlines a standard procedure using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common technique for liquid and solid samples.
Objective: To obtain the infrared spectrum of a liquid or solid sample.
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker ALPHA, PerkinElmer Spectrum Two)
-
Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)
-
Sample vial
-
Pipette (for liquid samples) or spatula (for solid samples)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Collection: a. Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely. b. In the spectrometer software, initiate the collection of a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
-
Sample Application: a. For Liquid Samples: Place a small drop of the sample (e.g., this compound) directly onto the center of the ATR crystal using a clean pipette. The sample should completely cover the crystal. b. For Solid Samples: Place a small amount of the solid powder onto the ATR crystal. Use the pressure clamp of the ATR accessory to press the solid firmly and evenly against the crystal surface to ensure good contact.
-
Sample Spectrum Collection: a. In the software, initiate the sample scan. The instrument will pass an infrared beam through the ATR crystal, where it will interact with the sample at the surface. b. The software will typically co-add multiple scans (e.g., 8 to 32 scans) to improve the signal-to-noise ratio. c. The final spectrum, displayed as absorbance or transmittance versus wavenumber (cm⁻¹), will be automatically ratioed against the collected background spectrum.
-
Data Analysis: a. Process the resulting spectrum using the software tools. This may include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima. b. Correlate the observed absorption bands with known functional group frequencies to interpret the molecular structure.
-
Cleaning: a. After the measurement is complete, thoroughly clean the ATR crystal using a lint-free wipe and an appropriate solvent to remove all traces of the sample.
Logical Workflow for IR Spectrum Interpretation
The process of interpreting an IR spectrum can be broken down into a logical sequence of steps, from initial data acquisition to final structural confirmation. The following diagram illustrates this workflow.
References
- 1. 3-Hydroxypropionitrile(109-78-4) IR Spectrum [chemicalbook.com]
- 2. 3-Pentanol | C5H12O | CID 11428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Pentanol [webbook.nist.gov]
- 4. Pentanenitrile [webbook.nist.gov]
- 5. 3-Pentanol(584-02-1) IR Spectrum [chemicalbook.com]
- 6. Propanenitrile, 3-hydroxy- [webbook.nist.gov]
- 7. Hydracrylonitrile | HOCH2CH2CN | CID 8011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pentanenitrile - Wikipedia [en.wikipedia.org]
Unraveling the Fragmentation Jigsaw: A Comparative Analysis of 3-Hydroxypentanedinitrile's Mass Spectrum
For researchers, scientists, and professionals in drug development, understanding the structural nuances of small molecules is paramount. Mass spectrometry serves as a cornerstone technique for such elucidation, with the fragmentation pattern providing a veritable fingerprint of a molecule's identity. This guide offers a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-hydroxypentanedinitrile against the experimentally determined fragmentation of its structural isomers and related nitrile compounds. In the absence of a publicly available experimental mass spectrum for this compound, this guide leverages established fragmentation principles to forecast its mass spectral behavior, offering a valuable resource for the identification and characterization of this and similar molecules.
Predicted versus Experimental Fragmentation Patterns: A Tale of Isomers
The fragmentation of this compound under electron ionization is anticipated to be governed by the interplay between its hydroxyl and dinitrile functionalities. Key fragmentation pathways are predicted to include alpha-cleavage adjacent to the hydroxyl group and the nitrile groups, as well as the characteristic loss of small neutral molecules.
To provide a robust comparative framework, the predicted major fragments for this compound are juxtaposed with the experimental data for its isomers, 2-hydroxypropanenitrile and 3-hydroxypropanenitrile, and the related compound 3-oxopentanenitrile. This comparison highlights the influence of functional group position on fragmentation.
| m/z | Predicted Fragment Ion (this compound) | Structure | Experimental Fragment Ion (2-Hydroxypropanenitrile) m/z (Relative Intensity) | Experimental Fragment Ion (3-Hydroxypropanenitrile) m/z (Relative Intensity) |
| 112 | Molecular Ion [M]•+ | C₅H₆N₂O | - | 71 (20) |
| 95 | [M - NH₃]•+ | C₅H₃NO | - | - |
| 94 | [M - H₂O]•+ | C₅H₄N₂ | - | 41 (100) |
| 84 | [M - CN]•+ | C₄H₆NO | - | - |
| 69 | [M - CH₂CN]•+ | C₃H₃NO | - | - |
| 54 | [C₃H₂N]•+ | C₃H₂N | 44 (100) | 42 (45) |
| 43 | [CH₃CO]+ | CH₃CO | 43 (35) | - |
| 41 | [CH₂CN]+ | CH₂CN | 41 (15) | 41 (100) |
Note: The relative intensities for the predicted fragments of this compound are theoretical. Experimental data for 2-hydroxypropanenitrile and 3-hydroxypropanenitrile are sourced from the NIST Mass Spectrometry Data Center.
Deciphering the Fragmentation Pathways
The predicted fragmentation of this compound is expected to proceed through several key pathways, initiated by the formation of the molecular ion (m/z 112).
Predicted fragmentation pathway of this compound.
A primary fragmentation route is the loss of a water molecule (H₂O) from the molecular ion, a characteristic fragmentation for alcohols, which would yield a peak at m/z 94. Another expected fragmentation is the alpha-cleavage adjacent to the hydroxyl group, leading to the loss of a cyanomethyl radical (•CH₂CN) to form an ion at m/z 69, or the loss of an ethyl group to form an ion at m/z 84 with subsequent loss of a methyl group to give an ion at m/z 69. The cleavage of the C-C bond between the carbon bearing the hydroxyl group and the adjacent CH₂ group could result in the formation of the cyanomethyl cation [CH₂CN]⁺ at m/z 41, which is often a prominent peak in the spectra of nitriles.
Comparative Insights from Isomeric Spectra
The experimental mass spectra of 2-hydroxypropanenitrile and 3-hydroxypropanenitrile offer valuable insights. For 3-hydroxypropanenitrile, the base peak is observed at m/z 41, corresponding to the [CH₂CN]⁺ fragment, which strongly supports the prediction of this being a major fragment for this compound. The molecular ion for 3-hydroxypropanenitrile is observed at m/z 71.
In the case of 2-hydroxypropanenitrile, the base peak is at m/z 44, which can be attributed to the [CH₃CHOH]⁺ fragment resulting from the loss of a cyanide radical. This highlights how the position of the hydroxyl group significantly influences the primary fragmentation pathway.
Experimental Protocols
To experimentally determine the mass spectrum of this compound, a standard electron ionization mass spectrometry protocol would be employed.
Sample Preparation: A dilute solution of this compound would be prepared in a volatile organic solvent such as methanol or acetonitrile.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source would be utilized.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 35-300.
The workflow for this analysis is depicted below.
General workflow for GC-MS analysis.
This guide provides a predictive and comparative framework for understanding the mass spectrometry fragmentation of this compound. While awaiting experimental verification, this analysis, grounded in the established principles of mass spectrometry and supported by data from related compounds, offers a valuable tool for researchers in the field.
Validating the Structure of 3-Hydroxypentanedinitrile: A Spectroscopic Comparison Guide
For Immediate Release
This guide provides a comprehensive comparison of spectroscopic data for the validation of the 3-Hydroxypentanedinitrile structure. Intended for researchers, scientists, and drug development professionals, this document outlines predicted and experimental spectroscopic data to facilitate the unambiguous identification of this molecule.
Introduction
This compound, also known as 3-hydroxyglutaronitrile, possesses the chemical formula C₅H₆N₂O. Its structure, featuring a hydroxyl group and two nitrile functionalities, presents a unique spectroscopic fingerprint. Due to the limited availability of direct experimental spectra for this compound, this guide utilizes predicted spectroscopic data alongside experimental data from structurally analogous compounds for validation. The selected reference compounds are 3-hydroxypropionitrile, a mononitrile alcohol, and malononitrile, a simple dinitrile.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and the experimental data for the reference compounds, 3-hydroxypropionitrile and malononitrile.
¹H NMR Data (Predicted for this compound, Experimental for others)
| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |
| This compound | ~4.1 | Triplet | CH-OH |
| ~2.8 | Doublet | CH₂-CN | |
| ~3.5 (broad) | Singlet | OH | |
| 3-Hydroxypropionitrile | 3.85 | Triplet | CH₂-OH |
| 2.61 | Triplet | CH₂-CN | |
| 3.44 (broad) | Singlet | OH | |
| Malononitrile | 3.54 | Singlet | CH₂ |
¹³C NMR Data (Predicted for this compound, Experimental for others)
| Compound | Chemical Shift (ppm) | Assignment |
| This compound | ~65 | CH-OH |
| ~25 | CH₂-CN | |
| ~117 | CN | |
| 3-Hydroxypropionitrile | 57.4 | CH₂-OH |
| 21.4 | CH₂-CN | |
| 118.9 | CN | |
| Malononitrile | 25.0 | CH₂ |
| 112.9 | CN |
IR Spectroscopy Data (Predicted for this compound, Experimental for others)
| Compound | Absorption Band (cm⁻¹) | Functional Group |
| This compound | ~3400 (broad) | O-H stretch |
| ~2250 (sharp) | C≡N stretch | |
| ~1100 | C-O stretch | |
| 3-Hydroxypropionitrile | 3420 (broad) | O-H stretch |
| 2255 (sharp) | C≡N stretch | |
| 1065 | C-O stretch | |
| Malononitrile | 2270 (sharp) | C≡N stretch |
Mass Spectrometry Data (Predicted for this compound, Experimental for others)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 110.04 | 93 (M-OH), 82 (M-H₂O), 70, 41 |
| 3-Hydroxypropionitrile | 71.03 | 54 (M-OH), 53 (M-H₂O), 42, 31 |
| Malononitrile | 66.02 | 65 (M-H), 40 (M-CN), 39 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A longer acquisition time and a higher number of scans (typically 1024 or more) are required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty salt plates and subtract it from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic validation of this compound.
This guide provides a foundational set of data and protocols to aid in the structural confirmation of this compound. Researchers are encouraged to use this information as a reference for their own experimental work.
Comparison of synthesis methods for 3-Hydroxypentanedinitrile
A comprehensive comparison of the prevalent synthesis methods for 3-Hydroxypentanedinitrile, a significant intermediate in the development of pharmaceuticals and other fine chemicals, is presented for researchers, scientists, and professionals in drug development. This guide offers an objective analysis of synthetic routes, supported by experimental data, to inform methodological selection in a laboratory or industrial setting.
Comparison of Synthesis Methods
Two primary methods for the synthesis of this compound, also known as 3-hydroxyglutaronitrile, have been identified as the most effective: the reaction of epichlorohydrin with a cyanide source and the reaction of allyl cyanide epoxide with a cyanide source. A third, older method involving 1,3-dichloro-2-propanol or 4-chloro-3-hydroxybutyronitrile is noted for being less efficient.
The epichlorohydrin-based synthesis is a well-established method, with a notable improvement involving the use of ionic liquids as co-solvents to enhance reaction yield and productivity.[1] The synthesis from allyl cyanide epoxide presents a more recent alternative with a high reported conversion rate in a significantly shorter reaction time.
Quantitative Data Summary
| Feature | Method 1: Epichlorohydrin & KCN | Method 1 (Improved): Epichlorohydrin & KCN with Ionic Liquid | Method 2: Allyl Cyanide Epoxide & NaCN |
| Starting Materials | Epichlorohydrin, Potassium Cyanide | Epichlorohydrin, Potassium Cyanide, Ionic Liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate), Phase Transfer Catalyst | Allyl Cyanide Epoxide, Sodium Cyanide |
| Yield | 54–62% | 81% (isolated)[1] | >90% (completion)[2] |
| Reaction Time | ~25 hours[3] | ~6 hours[1] | 4 hours[2] |
| Reaction Temperature | 8–12°C initially, then room temp.[3] | 45°C, then 65°C[1] | 0°C initially, then room temp.[2][4] |
| Key Byproducts | 4-chloro-3-hydroxybutyronitrile, 4-hydroxycrotononitrile[3] | Not specified, but improved selectivity is claimed[1] | Allyl alcohol[4] |
| Purification | Distillation[3] | Column chromatography[1] | Column chromatography |
Experimental Protocols
Method 1: Synthesis from Epichlorohydrin and Potassium Cyanide
This procedure is adapted from Organic Syntheses.[3]
Materials:
-
Epichlorohydrin (1.10 moles)
-
Potassium cyanide (2.20 moles)
-
Magnesium sulfate heptahydrate (2.00 moles)
-
Water
-
Ethyl acetate
Procedure:
-
A solution of magnesium sulfate heptahydrate in water is prepared, filtered, and cooled to 10°C in a three-necked flask equipped with a mechanical stirrer and thermometer.
-
Potassium cyanide is added to the solution, and the mixture is stirred for 45 minutes at 8–12°C.
-
Epichlorohydrin is added dropwise over 1 hour while maintaining the temperature at 8–12°C.
-
The reaction mixture is allowed to warm to room temperature and is stirred for an additional 24 hours.
-
The product is extracted continuously with ethyl acetate for 48 hours.
-
The ethyl acetate extract is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation, collecting the fraction at 155–160°C (0.4 mm).
Method 1 (Improved): Synthesis from Epichlorohydrin and Potassium Cyanide with Ionic Liquid
This protocol is based on a patented process demonstrating improved yield and reduced reaction time.[1]
Materials:
-
4-chloro-3-hydroxybutanenitrile (from epichlorohydrin)
-
Potassium cyanide
-
1-butyl-3-methylimidazolium hexafluorophosphate (ionic liquid)
-
Tetrabutylammonium iodide (phase transfer catalyst)
-
Water, Brine, Tetrahydrofuran (THF)
Procedure:
-
A biphasic mixture of water and 1-butyl-3-methylimidazolium hexafluorophosphate is prepared.
-
4-chloro-3-hydroxybutanenitrile, tetrabutylammonium iodide, and an initial portion of potassium cyanide are added.
-
The mixture is heated to 45°C.
-
Additional potassium cyanide is added in portions every 30 minutes.
-
After the final addition of cyanide, the reaction mixture is heated to 65°C for two hours.
-
The mixture is cooled, and the layers are separated.
-
The aqueous layer is extracted with THF.
-
The combined organic phases are dried and concentrated.
-
The final product is purified by column chromatography.
Method 2: Synthesis from Allyl Cyanide Epoxide and Sodium Cyanide
This method is derived from a patented process.[2][5]
Materials:
-
Allyl cyanide epoxide
-
Sodium cyanide
-
Sulfuric acid
-
Water
-
Ethyl acetate
Procedure:
-
A solution of sodium cyanide in water is cooled to 0°C.
-
The pH of the solution is adjusted to approximately 8 with concentrated sulfuric acid.
-
A solution of allyl cyanide epoxide in water is added dropwise.
-
The ice bath is removed, and the mixture is stirred at room temperature for about 4 hours, with the reaction progress monitored.
-
The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate.
-
The combined organic extracts are concentrated, and the residue is purified by column chromatography to yield the final product.
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations described in the primary synthesis methods.
References
- 1. US20100029898A1 - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 2. WO2009026091A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. KR20100061681A - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 5. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Epichlorohydrin and Allyl Cyanide: Yields and Methodologies
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. This guide provides an objective comparison of the synthetic routes to two valuable chemical building blocks: epichlorohydrin and allyl cyanide, with a focus on reaction yields and detailed experimental protocols.
Yield Comparison: Epichlorohydrin vs. Allyl Cyanide
The following table summarizes the reported yields for representative synthetic routes to epichlorohydrin and allyl cyanide, starting from allyl chloride.
| Product | Reactants | Catalyst/Solvent | Yield (%) | Reference |
| Epichlorohydrin | Allyl Chloride, Hydrogen Peroxide | Titanium Silicate-1 (TS-1), Methanol | >97.0% (H₂O₂ conversion), >99.8% (ECH selectivity) | [1] |
| Epichlorohydrin | Allyl Chloride, Hydrogen Peroxide | Piperidine-modified Ti-MWW, t-butanol | >97.0% (H₂O₂ conversion), >99.8% (ECH selectivity) | [1] |
| Epichlorohydrin | Allyl Chloride, Hydrogen Peroxide | TS-1, Acetone | >97% (H₂O₂ conversion), >95% (ECH selectivity) | [2] |
| Allyl Cyanide | Allyl Chloride, Sodium Cyanide | Zinc Chloride (ZnCl₂), Water | 91% | [3] |
| Allyl Cyanide | Allyl Chloride, Sodium Cyanide | Copper(I) Chloride (CuCl), Water | 75% | [3] |
Experimental Protocols
Detailed methodologies for high-yield syntheses of both epichlorohydrin and allyl cyanide are presented below.
High-Yield Synthesis of Epichlorohydrin via Epoxidation of Allyl Chloride
This protocol is adapted from the epoxidation of allyl chloride using hydrogen peroxide as a green oxidant, catalyzed by a titanium silicalite-1 (TS-1) catalyst. This method is noted for its high conversion and selectivity.
Materials:
-
Allyl chloride (reactant)
-
Hydrogen peroxide (30-50% aqueous solution, oxidant)
-
Titanium Silicate-1 (TS-1) (catalyst)
-
Methanol (solvent)
-
Water (for extraction)
Procedure:
-
Reaction Setup: A continuous slurry reactor or a batch reactor equipped with a stirrer, temperature control, and a reflux condenser is charged with the TS-1 catalyst and methanol.
-
Reactant Addition: A mixture of allyl chloride and hydrogen peroxide is continuously fed into the reactor. A typical molar ratio of allyl chloride to hydrogen peroxide is 9:1 to ensure complete conversion of the peroxide.[4] The weight ratio of allyl chloride to methanol is typically maintained at 2:1.[4]
-
Reaction Conditions: The reaction is carried out at a temperature of 40-50°C.[4] The reaction mixture is vigorously stirred to ensure good contact between the reactants, catalyst, and solvent.
-
Reaction Monitoring: The reaction progress is monitored by analyzing the concentration of hydrogen peroxide in the reaction mixture. The reaction is typically complete when the hydrogen peroxide conversion is greater than 97%.
-
Work-up and Purification:
-
The reaction mixture, containing epichlorohydrin, unreacted allyl chloride, methanol, and water, is subjected to extraction with cold water.[4]
-
This separates the mixture into an organic phase (containing epichlorohydrin and unreacted allyl chloride) and an aqueous phase (containing methanol and water).[4]
-
The organic phase is then subjected to distillation to separate the lower-boiling unreacted allyl chloride (which can be recycled) from the higher-boiling epichlorohydrin.
-
The aqueous phase is also distilled to recover methanol for reuse.
-
The crude epichlorohydrin is further purified by vacuum distillation to achieve high purity.
-
High-Yield Synthesis of Allyl Cyanide from Allyl Chloride
This protocol describes the synthesis of allyl cyanide from allyl chloride and sodium cyanide using a Lewis acid catalyst in an aqueous medium, which has been shown to produce high yields.[3]
Materials:
-
Allyl chloride (reactant)
-
Sodium cyanide (cyanating agent)
-
Zinc chloride (ZnCl₂) (Lewis acid catalyst)
-
Water (solvent)
-
Hydrochloric acid (for pH adjustment)
-
Sodium carbonate solution (for neutralization)
Procedure:
-
Catalyst Solution Preparation: In a 500 mL reactor, dissolve 6.81 g of zinc chloride (ZnCl₂) in 100 mL of water.[3]
-
Reactant Addition: To the catalyst solution, add 76.52 g of allyl chloride at a temperature of 20°C.[3]
-
Cyanide Addition: Separately, prepare a solution of 53.9 g of sodium cyanide in 100 mL of water. Add this sodium cyanide solution dropwise to the reactor over 1 hour, maintaining the temperature at 25°C.[3]
-
pH Adjustment and Reaction: After the addition is complete, slowly add 5 mL of 30% hydrochloric acid to adjust the pH of the reaction mixture to 5.2.[3] The mixture is then stirred for 5 hours at 40°C.[3]
-
Work-up and Purification:
-
After the reaction is complete, neutralize the mixture with a 15% aqueous sodium carbonate solution.
-
Perform a simple distillation of the reaction mixture at 120°C for 12 hours to separate the organic layer.[3]
-
The collected organic layer is then dehydrated with a suitable drying agent (e.g., anhydrous magnesium sulfate) and filtered to obtain pure allyl cyanide.[3] This procedure has been reported to yield 61 g (91%) of pure allyl cyanide.[3]
-
Process Flow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflows of the described synthetic routes.
References
- 1. Selective synthesis of epichlorohydrin via liquid-phase allyl chloride epoxidation over a modified Ti-MWW zeolite in a continuous slurry bed reactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. SYNTHESIS OF EPICHLOROHYDRIN BY CATALYTIC EPOXIDATION OF ALLYL CHLORIDE IN ACETONE SOLVENT [sylzyhg.com]
- 3. KR101323189B1 - A process for preparing allyl cyanide of high purity by using Lewis acid catalyst - Google Patents [patents.google.com]
- 4. WO2008087657A2 - A process for preparing epichlorohydrin - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Chiral 3-Hydroxy Dinitriles: Enzymatic vs. Chemical Approaches
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral 3-hydroxy dinitriles is a critical step in the development of novel therapeutics. These valuable synthons are key building blocks for a variety of biologically active molecules. This guide provides an objective comparison of the two primary synthetic strategies: enzymatic and chemical synthesis, supported by experimental data and detailed protocols to inform your selection of the most suitable method.
The choice between an enzymatic or a chemical approach for synthesizing chiral 3-hydroxy dinitriles depends on several factors, including the desired enantioselectivity, substrate scope, scalability, and environmental impact. While enzymatic methods often boast high stereoselectivity and mild reaction conditions, chemical methods can offer broader substrate compatibility and faster reaction times.
Performance Comparison: A Head-to-Head Analysis
To illustrate the differences between these two approaches, we will compare the synthesis of a model chiral 3-hydroxy dinitrile, (R)-3-hydroxy-3-phenylpropanenitrile.
| Parameter | Enzymatic Synthesis (Kinetic Resolution) | Chemical Synthesis (Organocatalytic) |
| Catalyst | Lipase from Pseudomonas fluorescens | Chiral Salen-Titanium Complex |
| Substrate | Racemic 3-hydroxy-3-phenylpropanenitrile | Benzaldehyde, Trimethylsilyl cyanide (TMSCN) |
| Yield | 97.4% (for the (S)-enantiomer)[1] | High (Specific data for 3-hydroxy dinitriles requires further optimization) |
| Enantiomeric Excess (ee) | 79.5% ee (for the (S)-enantiomer)[1] | Up to 98% ee (for cyanohydrins)[2] |
| Reaction Conditions | Organic solvent (hexane), room temperature[1] | Dichloromethane, room temperature[1] |
| Key Advantages | High conversion, mild conditions, biodegradable catalyst. | Potentially broader substrate scope, faster reaction times. |
| Key Disadvantages | Limited to kinetic resolution (max 50% yield for one enantiomer), ee may not be optimal. | Catalyst can be complex to synthesize, may require inert atmosphere, use of toxic reagents. |
Visualizing the Synthetic Pathways
To further clarify the distinct workflows of each method, the following diagrams illustrate the general experimental procedures.
References
3-Hydroxypentanedinitrile: A Specialized Precursor for the Efficient Synthesis of 2,6-Diaminopyridines
In the vast landscape of pyridine synthesis, the choice of precursor is paramount to achieving the desired substitution pattern and overall efficiency. While classical methods have long served as the bedrock of pyridine construction, specialized precursors offer unique advantages for accessing specific structural motifs. This guide provides a comparative analysis of 3-hydroxypentanedinitrile, also known as 3-hydroxyglutaronitrile, as a potent precursor for pyridine-2,6-diamines, and contrasts its performance with established, versatile methods for pyridine synthesis.
Performance Comparison: this compound vs. Classical Precursors
This compound has emerged as a highly effective starting material for the synthesis of 2,6-diaminopyridine (DAP) and its derivatives. Its utility is particularly evident in catalyzed, high-pressure reactions with ammonia or amines. The following table summarizes the performance of this method and compares it with prominent classical pyridine syntheses.
| Synthesis Method | Key Precursors | Typical Product | Reaction Conditions | Yield (%) | Reference |
| From this compound | This compound, Ammonia | 2,6-Diaminopyridine | Methanol, 150°C, Autoclave, CuCl catalyst | ~95% | [1][2] |
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | 1,4-Dihydropyridine (oxidized to Pyridine) | Reflux or Ultrasonic irradiation, often with catalyst | 90-96% | [3][4][5] |
| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium acetate | 2,4,6-Trisubstituted Pyridine | Reflux in Glacial Acetic Acid | ~90% | [6] |
| Guareschi-Thorpe Condensation | Cyanoacetamide, Ethyl acetoacetate, Ammonium carbonate | 2-Pyridone derivative | Water/Ethanol, 80°C | High | [6][7][8] |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynylketone | 2,3,6-Trisubstituted Pyridine | Heat-induced cyclodehydration | Good | [9][10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of pyridines using this compound and a selection of classical methods.
Synthesis of 2,6-Diaminopyridine from this compound
This protocol is adapted from patent literature describing the cyclization of 3-hydroxyglutaronitrile.[1][2]
Materials:
-
This compound (3-hydroxyglutaronitrile)
-
Ammonia
-
Methanol
-
Copper(I) chloride (CuCl)
Procedure:
-
A mixture of 5.0 g of 3-hydroxyglutaronitrile (45.5 mmoles), 2.3 g of ammonia (135 mmoles), 0.2 g of copper(I) chloride (2.0 mmoles), and 15.0 g of methanol is placed in an autoclave.
-
The autoclave is sealed and heated to 150°C for three hours.
-
After cooling the reaction mixture to room temperature, it is filtered.
-
The solvent is evaporated in vacuo to yield the crude 2,6-diaminopyridine. The product can be further purified by crystallization or vacuum distillation.
Hantzsch Pyridine Synthesis: Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This two-step protocol involves the initial synthesis of a 1,4-dihydropyridine followed by aromatization.[6]
Step 1: 1,4-Dihydropyridine Synthesis
-
A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours.
-
Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
Step 2: Aromatization
-
The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL).
-
A solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring.
-
The mixture is heated at 80°C for 1 hour.
-
After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.
Kröhnke Pyridine Synthesis: 2,4,6-Triphenylpyridine
This method utilizes a pyridinium salt as a key intermediate.[6][13]
Procedure:
-
To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours to form the N-phenacylpyridinium salt.
-
After cooling, the resulting pyridinium salt is filtered and washed with ether.
-
The salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).
-
The mixture is refluxed for 4 hours.
-
After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol.
Signaling Pathways and Experimental Workflows
Visual representations of reaction pathways and logical relationships provide a clear understanding of the synthetic strategies.
Caption: Comparison of this compound with other precursors.
The following diagram illustrates the general workflow for the synthesis of 2,6-diaminopyridine from this compound.
Caption: Workflow for 2,6-diaminopyridine synthesis.
Conclusion
This compound stands out as a highly efficient and specialized precursor for the synthesis of 2,6-diaminopyridines, offering excellent yields under specific reaction conditions. While classical methods like the Hantzsch and Kröhnke syntheses provide broader access to a wider range of polysubstituted pyridines from simple, acyclic precursors, the use of this compound presents a more direct and high-yielding route to a valuable class of pyridine derivatives. The choice of precursor ultimately depends on the target molecule's specific substitution pattern and the desired synthetic strategy. For researchers focused on the development of pharmaceuticals and materials incorporating the 2,6-diaminopyridine scaffold, this compound represents a compelling and advantageous starting material.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. jk-sci.com [jk-sci.com]
- 11. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Hydroxypentanedinitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 3-Hydroxypentanedinitrile (CAS No. 13635-05-7), a chemical intermediate utilized in pharmaceutical and fine chemical synthesis. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Identification and Waste Determination
This compound is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Due to these hazards, this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles. A formal waste determination must be documented, classifying it as hazardous based on its toxic characteristics.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization or vapor generation is possible, a respirator may be necessary.
Waste Collection and Container Management
Proper containment of this compound waste is critical to prevent exposure and environmental contamination.
Step 1: Container Selection Select a waste container that is compatible with nitriles and is in good condition, free from leaks or cracks. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid.
Step 2: Waste Segregation this compound waste should be collected separately from other waste streams to avoid potentially hazardous reactions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.
Step 3: Labeling Label the waste container clearly and accurately with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant and harmful). The date of waste accumulation should also be clearly marked.
Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company. The following steps outline the process for preparing the waste for pickup:
Step 1: Pure Chemical Waste Carefully transfer any unwanted or expired this compound into the designated hazardous waste container. Avoid spills and ensure the exterior of the container remains clean.
Step 2: Contaminated Materials Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste. These items should be placed in a sealed, labeled bag before being added to the solid hazardous waste container.
Step 3: Empty Containers Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate from this cleaning process must be collected as hazardous waste. After triple-rinsing, the container can be managed as non-hazardous waste, though it is best practice to deface the original label.
Step 4: Storage Pending Disposal Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
Step 5: Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup for the waste. Provide them with a detailed inventory of the waste.
Quantitative Hazard Data
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |
| Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) |
| Causes skin irritation | Skin Irritation (Cat. 2) |
| Causes serious eye irritation | Eye Irritation (Cat. 2A) |
| Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) |
| May cause respiratory irritation | STOT SE 3 |
Source: PubChem CID 9855454[1]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 3-Hydroxypentanedinitrile
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for 3-Hydroxypentanedinitrile, ensuring the well-being of laboratory personnel and environmental protection.
Hazard Summary
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Harmful in contact with skin.[1]
-
Harmful if inhaled.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Given these hazards, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable option for protection against a wide range of chemicals.[2] Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving. Change gloves frequently, and immediately after known contact with the chemical. |
| Eyes/Face | Safety goggles and face shield | Safety goggles must be worn at all times in the laboratory. When there is a risk of splashing, a face shield must be used in conjunction with goggles to provide full facial protection. |
| Body | Laboratory coat | A flame-resistant lab coat, fully buttoned, is required to protect against splashes and spills. |
| Respiratory | Chemical fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory in the laboratory to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow ensures a systematic and safe approach to handling this compound from receipt to disposal.
Experimental Protocol: General Handling
-
Preparation:
-
Verify that the chemical fume hood is operational and has a current certification.
-
Don all required PPE as outlined in the table above.
-
Assemble all necessary laboratory equipment and reagents within the fume hood.
-
-
Handling:
-
Carefully open the container of this compound inside the fume hood.
-
Dispense the required amount of the chemical using appropriate tools (e.g., pipette, spatula).
-
Conduct the experimental procedure, ensuring that all manipulations are performed within the fume hood.
-
-
Cleanup:
-
Upon completion of the experiment, segregate all waste materials as described in the disposal plan.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent and then soap and water.
-
Properly doff and dispose of contaminated PPE.
-
Disposal Plan
The disposal of this compound and any associated contaminated materials must be handled with extreme care to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Storage
| Waste Type | Container | Labeling | Storage Location |
| Liquid Waste | Leak-proof, chemically compatible container (e.g., glass or polyethylene) | "Hazardous Waste: Organic, Non-halogenated, Contains this compound" | Designated satellite accumulation area within the laboratory, away from incompatible materials. |
| Solid Waste (Contaminated PPE, weigh boats, etc.) | Lined, puncture-resistant container | "Hazardous Waste: Solid, Contaminated with this compound" | Designated satellite accumulation area within the laboratory. |
| Sharps (Contaminated needles, etc.) | Approved sharps container | "Hazardous Waste: Sharps, Contaminated with this compound" | Designated satellite accumulation area within the laboratory. |
Disposal Procedure
-
Collection: All waste must be collected in appropriately labeled containers at the point of generation.
-
Labeling: Ensure all waste containers are clearly labeled with their contents and associated hazards.
-
Storage: Store waste in a designated, secure area away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of all hazardous waste through a licensed environmental waste management company. Do not pour this compound or any organic chemical waste down the drain. [2]
Caution on Nitrile Disposal: Organic compounds containing a nitrile group have the potential to produce highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as in the presence of strong acids or during incineration.[3] Therefore, it is crucial to inform your waste disposal provider that the waste contains a nitrile compound.
Potential for Chemical Treatment (Advanced)
For laboratories with the appropriate expertise and equipment, chemical treatment of the waste stream prior to disposal can be considered to reduce its hazard. Nitriles can be hydrolyzed to less toxic carboxylic acids or their salts under acidic or basic conditions.[4][5] However, the specific conditions for the hydrolysis of this compound would need to be determined and validated in a controlled laboratory setting before being implemented as a standard procedure. This should only be attempted by trained personnel with a thorough understanding of the reaction and its potential hazards.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
